molecular formula C12H19N B3188965 2,6-Dipropylaniline CAS No. 261527-91-7

2,6-Dipropylaniline

Cat. No.: B3188965
CAS No.: 261527-91-7
M. Wt: 177.29 g/mol
InChI Key: WFGHUOGOUOTVBO-UHFFFAOYSA-N
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Description

2,6-Dipropylaniline is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

261527-91-7

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,6-dipropylaniline

InChI

InChI=1S/C12H19N/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h5,8-9H,3-4,6-7,13H2,1-2H3

InChI Key

WFGHUOGOUOTVBO-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=CC=C1)CCC)N

Canonical SMILES

CCCC1=C(C(=CC=C1)CCC)N

Origin of Product

United States

Foundational & Exploratory

Introduction: Defining the Molecule and Its Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Dipropylaniline (CAS 261527-91-7)

This compound, identified by CAS number 261527-91-7, is a primary aromatic amine characterized by a benzene ring substituted with an amino group and two n-propyl groups at the ortho positions.[1] This specific substitution pattern places it in the class of sterically hindered anilines. It is crucial to distinguish this molecule from its more commonly referenced isomer, 2,6-diisopropylaniline (CAS 24544-04-5), as the difference in the alkyl chain structure—straight versus branched—imparts subtle but significant changes in physical properties and reactivity.[2]

The presence of the bulky n-propyl groups flanking the amino functional group is the most defining structural feature. This steric shielding kinetically hinders the nitrogen atom, modulating its nucleophilicity and basicity compared to unhindered anilines.[3] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling of this compound for professionals in research and chemical development.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical properties and spectroscopic fingerprint is foundational to its application in any experimental setting.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems, designing purification strategies (e.g., distillation), and assessing its environmental distribution. The octanol-water partition coefficient (LogKow) of 3.38, for instance, suggests a significant lipophilic character.[4]

PropertyValueUnitSource(s)
CAS Number 261527-91-7-
Molecular Formula C₁₂H₁₉N-[1]
Molecular Weight 177.29 g/mol [1]
Boiling Point 277°C
Melting Point 22.3°C[4]
Density 0.933g/cm³[4]
Vapor Pressure 3.04e-3mmHg[4]
Water Solubility 1.92e-3 (experimental)M[4]
LogKow (Octanol-Water) 3.38 (experimental)-[4]
pKa (Basic Apparent) 4.39 (experimental)-[4]
Refractive Index 1.53-[4]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic bonds (double bonds for representation) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Substituents N1 [pos="0,2!", label="NH₂", fontcolor="#34A853"]; C1 -- N1;

// Propyl group 1 (left) C2_P1 [pos="-1.74,1!", label="CH₂"]; C2 -- C2_P1; C2_P2 [pos="-2.61,0.5!", label="CH₂"]; C2_P1 -- C2_P2; C2_P3 [pos="-3.48,1!", label="CH₃"]; C2_P2 -- C2_P3;

// Propyl group 2 (right) C6_P1 [pos="1.74,1!", label="CH₂"]; C6 -- C6_P1; C6_P2 [pos="2.61,0.5!", label="CH₂"]; C6_P1 -- C6_P2; C6_P3 [pos="3.48,1!", label="CH₃"]; C6_P2 -- C6_P3;

// Aromatic Protons H3 [pos="-1.5,-1!", label="H"]; C3 -- H3; H4 [pos="0,-1.8!", label="H"]; C4 -- H4; H5 [pos="1.5,-1!", label="H"]; C5 -- H5; }digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [color="#4285F4", arrowhead=normal];

// Nodes Reactants [label="Aniline +\n1-Propene (or 1-Halopropane)"]; Reactor [label="High-Pressure Autoclave\nCatalyst (e.g., Al-Anilide)\n280-310°C", shape=cylinder, fillcolor="#FBBC05"]; Crude [label="Crude Product Mixture\n(Mono-, Di-, Poly-alkylated anilines)"]; Purification [label="Fractional Distillation\n(Under Vacuum)", shape=invhouse, fillcolor="#EA4335"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853"];

// Edges Reactants -> Reactor [label="Charge"]; Reactor -> Crude [label="Reaction & Cooldown"]; Crude -> Purification [label="Transfer"]; Purification -> Product [label="Isolation"]; }

Figure 2: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol (Conceptual)

This protocol is a self-validating system; progress can be monitored at each stage to ensure the transformation is proceeding as expected.

  • Catalyst Preparation & Reactor Setup : A high-pressure autoclave (e.g., 0.5 L) equipped with a stirrer, thermocouple, and pressure gauge is rendered inert (e.g., purged with argon). For an aluminum-anilide catalyst system, aniline and aluminum foil are charged into the reactor. [5]2. Charging Reactants : Aniline is added to the autoclave. The vessel is sealed and heated. The alkylating agent (e.g., 1-propene) is then introduced to achieve the desired molar ratio (e.g., 1:2 aniline to propene). [5]3. Reaction Execution : The mixture is heated to a high temperature (e.g., 280–310°C), initiating the reaction. [6]The reaction progress is monitored by observing the pressure drop as the gaseous propene is consumed. The reaction is maintained at temperature for a set duration (e.g., 1-8 hours).

  • Work-up and Purification : After cooling, the autoclave is vented. The crude reaction mixture is quenched (e.g., with water to destroy the catalyst), and the organic layer is separated.

  • Isolation : The final product is isolated from unreacted starting material and other byproducts (e.g., 2-propylaniline, 2,4,6-tripropylaniline) via fractional distillation under reduced pressure. The purity of the fractions can be validated by Gas Chromatography (GC).

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by its steric hindrance.

  • Reactivity of the Amino Group : The two ortho-propyl groups physically block access to the nitrogen lone pair. This significantly reduces its nucleophilicity and basicity compared to aniline. While it can still undergo reactions like acylation or serve as a ligand for metal centers, the reaction rates are often slower, and more forcing conditions may be required. [7]This property is valuable in catalysis, where it can be used to create bulky ligands that stabilize reactive metal centers or control the stereochemical outcome of a reaction. [2]

  • Electrophilic Aromatic Substitution : The amino group is a powerful activating, ortho-, para-director. However, the extreme steric bulk at the ortho positions makes electrophilic attack at these sites highly unfavorable. Consequently, electrophiles will almost exclusively attack the para position. This high regioselectivity is a key synthetic advantage. For example, nitration of the closely related 2,6-diisopropylaniline with a nitric/sulfuric acid mixture yields the 4-nitro product with very high selectivity. [8]

Reactivity_Diagram cluster_0 Reactivity of this compound cluster_1 Electrophilic Aromatic Substitution Start This compound E_plus Electrophile (E⁺) Para_Product 4-Substituted-2,6-dipropylaniline (Major Product) E_plus->Para_Product Favored Attack Ortho_Product Ortho-Substituted Product (Sterically Disfavored) E_plus->Ortho_Product Hindered Attack

Figure 3: Steric direction of electrophilic substitution.

Potential applications for this compound include:

  • Ligand Synthesis : As a precursor for bulky N-donor ligands used in organometallic chemistry and homogeneous catalysis. [2]* Polymer Additives : As a building block for antioxidants or stabilizers where steric hindrance can prevent unwanted side reactions.

  • Pharmaceutical/Agrochemical Intermediates : As a starting material for complex, highly substituted active ingredients.

Part 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 261527-91-7 is not widely disseminated, a reliable hazard assessment can be made based on the known toxicology of its isomers and structurally similar anilines, such as 2,6-diisopropylaniline and 2,6-dimethylaniline. [9][10][11]

Hazard Identification
  • Acute Toxicity : Likely to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other substituted anilines. [10]* Irritation : Expected to cause skin and serious eye irritation. [12]* Aquatic Toxicity : May be harmful to aquatic life with long-lasting effects. [11]

Recommended Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming these hazards and employing appropriate controls.

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.

    • Respiratory Protection : If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.

  • General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered before reuse.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Drahos, L., & Salcer, J. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269-77. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • American Society for Mass Spectrometry. (2011). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Calgary. IR: amines. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Royal Society of Chemistry. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • Scribd. Preparation of 2,6-Diisopropylaniline PDF. [Link]

  • U.S. Environmental Protection Agency. This compound Properties. CompTox Chemicals Dashboard. [Link]

  • ResearchGate. (2009). Synthesis of 2,6-diisopropylaniline in high-pressure liquid jet reactor. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. [Link]

  • Journal of the American Chemical Society. (2026). C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Journal of the American Chemical Society. Mass spectral fragmentation of aniline-1-carbon-13. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Royal Society of Chemistry. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • ResearchGate. (2025). Synthesis of New Sterically Hindered Anilines | Request PDF. [Link]

  • CPAchem. (2023). Safety data sheet. [Link]

  • Wikipedia. 2,6-Diisopropylaniline. [Link]

  • The Automated Topology Builder. 2,6-Diisopropylaniline | C12H19N | MD Topology | NMR | X-Ray. [Link]

  • ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,6-Diisopropylaniline. [Link]

  • SpectraBase. 2,6-Diisopropylaniline - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

Probing the Steric Landscape: A Comparative Analysis of 2,6-di-n-propylaniline and 2,6-diisopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

In the fields of medicinal chemistry, ligand design, and materials science, the precise control of molecular architecture is paramount. Steric hindrance, the effect of the spatial arrangement of atoms on chemical reactivity and molecular interactions, is a fundamental tool for tuning the properties of a molecule.[1][2] This technical guide provides a detailed comparative analysis of two closely related yet distinct aniline derivatives: 2,6-di-n-propylaniline and 2,6-diisopropylaniline. We will explore the subtle but significant structural differences between the linear n-propyl and the branched isopropyl substituents and their profound impact on the steric environment around the critical amino group. This analysis is intended for researchers, scientists, and drug development professionals who leverage steric control to optimize molecular function, from catalyst efficiency to drug-receptor binding.[3][4]

The Principle of Steric Shielding: More Than Just Bulk

Steric hindrance is not merely a function of substituent size but also of its three-dimensional geometry and proximity to a reactive center.[1] In the context of 2,6-disubstituted anilines, the ortho-alkyl groups serve as "gatekeepers" to the nitrogen's lone pair of electrons, modulating its nucleophilicity and basicity.[5][6] The choice between an n-propyl and an isopropyl group, while seemingly minor as they are constitutional isomers, fundamentally alters this steric shielding.

  • n-Propyl Group: A linear three-carbon chain (–CH₂CH₂CH₃).[7][8] Its flexibility allows it to adopt conformations that can minimize steric clash. While it provides considerable bulk, the steric influence is distributed along the chain.

  • Isopropyl Group: A branched structure (–CH(CH₃)₂) where the point of attachment is a secondary carbon.[9][10] This branching concentrates the steric bulk closer to the aromatic ring, creating a more rigid and imposing shield over the adjacent amino group.[11]

This fundamental difference in topology is the cornerstone of their divergent chemical behavior. 2,6-diisopropylaniline is a well-known building block for sterically demanding ligands used in coordination chemistry and catalysis, where its bulky nature is a key feature for stabilizing metal centers or controlling reaction selectivity.[12][13]

Caption: Comparative molecular structures of 2,6-di-n-propylaniline and 2,6-diisopropylaniline.

Quantifying the Steric Difference

To move beyond qualitative descriptions, we can use established steric parameters. While direct experimental values comparing these two specific anilines are scarce, we can infer their relative steric bulk by examining parameters for the individual alkyl groups.

Parametern-Propyl GroupIsopropyl GroupKey Insights & Causality
A-Value (kcal/mol) ~2.1~2.2A-values quantify the steric preference of a substituent in a cyclohexane ring. The slightly higher value for isopropyl reflects its greater steric demand. The branching at the alpha-carbon in the isopropyl group causes more significant 1,3-diaxial interactions.
Taft Steric Parameter (Eₛ) -0.36-0.47Eₛ values are derived from ester hydrolysis rates; more negative values indicate greater steric hindrance.[2][14] The more negative value for the isopropyl group confirms it provides a greater steric shield to an adjacent reaction center.
Cone Angle (θ) (Estimated) ~107°(Estimated) ~115°Cone angle is a common metric for ligands in organometallic chemistry. The branched nature of the isopropyl group inherently creates a wider cone, more effectively shielding a central atom (in this case, the aniline nitrogen).
Verloop Steric Parameter (L) 4.11 Å3.16 ÅThe 'L' parameter represents the length of the substituent. The linear n-propyl group is longer.[15]
Verloop Steric Parameter (B₅) 1.90 Å2.76 ÅThe 'B₅' parameter is the maximum width. The isopropyl group is significantly wider than the n-propyl group, which is the key determinant of its greater steric hindrance in this context.[15]

Note: Some values are estimates based on standard parameters for the respective alkyl groups.

The data clearly indicates that while both molecules are sterically hindered, the isopropyl groups in 2,6-diisopropylaniline create a significantly more congested environment around the nitrogen atom due to their greater width (B₅) and slightly higher steric demand (A-value, Eₛ).

Ramifications for Chemical Reactivity and Application

The quantifiable difference in steric hindrance has profound consequences for the chemical reactivity of the aniline nitrogen.

Nucleophilicity and Basicity

The primary impact is a dramatic reduction in the nucleophilicity of the amino group. The bulky ortho-substituents physically obstruct the trajectory of incoming electrophiles.[5][6]

  • 2,6-diisopropylaniline: This molecule is notoriously unreactive in standard N-acylation and N-alkylation reactions under conventional conditions.[6] Its extremely low nucleophilicity makes it a poor substrate for reactions like the Buchwald-Hartwig amination without specialized bulky phosphine ligands designed to overcome this steric barrier.[6]

  • 2,6-di-n-propylaniline: While still highly hindered compared to aniline, the greater conformational flexibility of the n-propyl chains allows for potential reaction pathways that are inaccessible to its isopropyl counterpart. It represents an intermediate level of steric hindrance, which could be advantageous where the extreme shielding of 2,6-diisopropylaniline is detrimental.

Steric_Shielding cluster_n_propyl 2,6-di-n-propylaniline cluster_isopropyl 2,6-diisopropylaniline N1 N Aryl1 Aryl Ring N1->Aryl1 E1 E+ E1->N1 Approach partially hindered by flexible n-propyl groups Prop1 n-Pr Prop1->N1 Prop2 n-Pr Prop2->N1 N2 N Aryl2 Aryl Ring N2->Aryl2 E2 E+ E2->N2 Approach severely blocked by rigid isopropyl groups iProp1 i-Pr iProp1->N2 iProp2 i-Pr iProp2->N2

Caption: Steric shielding of the nitrogen lone pair by n-propyl vs. isopropyl groups.

Applications in Ligand Design

The choice between these two anilines is a strategic one in ligand synthesis.

  • The extreme bulk of 2,6-diisopropylaniline is a design element. It is used to synthesize N-heterocyclic carbene (NHC) ligands (e.g., IPr) and imido ligands for catalysts.[12] This bulk stabilizes low-coordinate metal centers, prevents dimerization, and creates a well-defined reaction pocket to control selectivity.

  • 2,6-di-n-propylaniline can be used when a slightly smaller, more flexible steric profile is required. This could be useful for tuning the electronic and steric properties of a catalyst system to accommodate different substrates or to achieve a different product distribution.

Experimental and Computational Workflows for Steric Assessment

Validating the steric differences between these molecules requires a multi-pronged approach combining spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[16][17]

Causality: The NOE is a through-space phenomenon, where the magnetization transfer between two protons is proportional to the inverse sixth power of the distance between them (1/r⁶).[18][19] By observing correlations between the alkyl protons and the N-H or aromatic protons, we can deduce their spatial proximity and, by extension, the molecule's preferred conformation and the degree of steric shielding.

Self-Validating Protocol: NOESY for Conformation Analysis

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of 2,6-di-n-propylaniline and, in a separate NMR tube, 2,6-diisopropylaniline.

    • Dissolve each sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Toluene-d₈). Rationale: A non-protic solvent is chosen to avoid exchange of the N-H protons. Toluene-d₈ can be useful for resolving aromatic signals through solvent-induced shifts.

    • Degas the sample by bubbling with nitrogen or argon for 5-10 minutes. Rationale: Dissolved oxygen is paramagnetic and can interfere with nuclear relaxation, quenching the NOE effect.

  • Data Acquisition:

    • Acquire standard 1D ¹H NMR spectra for both samples to identify and assign all proton resonances.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥500 MHz is recommended for better signal dispersion).

    • Key Parameter - Mixing Time (d8): This is the period during which NOE cross-relaxation occurs. A series of experiments with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) should be run. Rationale: Short mixing times show correlations for very close protons, while longer times reveal more distant interactions. A build-up curve can be used to more accurately determine distances.

  • Data Analysis & Interpretation:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Expected Outcome for 2,6-diisopropylaniline: Expect strong NOE cross-peaks between the methine proton (–CH) of the isopropyl group and the ortho-aromatic proton. The intensity of any cross-peak to the N-H protons will indicate the rotational preference of the C(aryl)-N bond.

    • Expected Outcome for 2,6-di-n-propylaniline: Expect NOE cross-peaks between the α-methylene protons (–CH₂–) and the ortho-aromatic proton. Crucially, compare the intensity and number of correlations involving the β- and γ-protons to those of the isopropyl methyls. The more flexible n-propyl chain may show a wider distribution of weaker NOEs, indicating greater conformational freedom.

X-ray Crystallography

This technique provides unambiguous solid-state structural data. By obtaining crystal structures of both compounds (or derivatives), one can directly measure:

  • C-N-H bond angles: To see distortions from ideal geometry.

  • Dihedral angles: Specifically, the angle between the plane of the aromatic ring and the plane defined by the ortho-substituents and the nitrogen, which quantifies the out-of-plane twisting caused by steric strain.[20]

Computational Modeling

Computational methods can provide quantitative steric parameters that are difficult or impossible to measure experimentally.[21][22]

Workflow:

  • Structure Optimization: Build the 3D structures of both molecules and perform a geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Parameter Calculation: Use the optimized geometry to calculate steric parameters like:

    • Sterimol Parameters (L, B₁, B₅): These provide a multi-dimensional measure of a substituent's size.[15][22]

    • Ligand Repulsive Energies (ER): This method computes the energetic cost of ligand-ligand repulsion, offering a direct measure of steric size.[21][23]

  • Conformational Analysis: Perform a potential energy surface scan by rotating the C(aryl)-C(alkyl) bonds to determine the rotational energy barriers, providing insight into the conformational rigidity imposed by each substituent.[24]

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Synthesis & Interpretation p1 Synthesize or Procure 2,6-di-n-propylaniline & 2,6-diisopropylaniline exp1 NMR Spectroscopy (1D ¹H, 2D NOESY) p1->exp1 Parallel Workflows exp2 Single Crystal X-ray Diffraction p1->exp2 Parallel Workflows comp1 DFT Geometry Optimization p1->comp1 Parallel Workflows an1 Compare NOE cross-peaks (Conformational Preference) exp1->an1 an2 Compare Bond/Dihedral Angles (Structural Distortion) exp2->an2 comp2 Calculate Steric Parameters (Sterimol, ER) comp1->comp2 comp3 Potential Energy Surface Scan comp1->comp3 an3 Compare Calculated Parameters (Quantitative Sterics) comp2->an3 comp3->an3 an4 Correlate Structure with Reactivity an1->an4 an2->an4 an3->an4

Caption: A comprehensive workflow for the comparative steric analysis of aniline derivatives.

Conclusion

The steric difference between 2,6-di-n-propylaniline and 2,6-diisopropylaniline is a classic example of how subtle changes in molecular architecture can lead to significant changes in chemical properties. The branched nature of the isopropyl group results in a more pronounced and rigid steric shield around the aniline nitrogen compared to the more flexible, linear n-propyl group. This difference is quantifiable through various experimental and computational parameters and manifests as a dramatic divergence in nucleophilic reactivity. For the medicinal chemist or ligand designer, 2,6-diisopropylaniline offers a robust, sterically demanding scaffold for creating highly controlled molecular environments. In contrast, 2,6-di-n-propylaniline serves as a valuable, albeit less common, alternative, providing substantial but less absolute steric hindrance. The judicious selection between these two building blocks, informed by the principles outlined in this guide, allows for the fine-tuning of molecular interactions critical to advancing drug development and catalysis.

References

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A Technical Guide to the Synthesis of 2,6-Dipropylaniline from Aniline and Propyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2,6-Dipropylaniline is a critical chemical intermediate in the production of various agrochemicals, pharmaceuticals, and specialized polymers. Its synthesis, however, presents significant challenges, primarily in achieving high regioselectivity for the 2,6-disubstituted product while avoiding the formation of other isomers and poly-alkylated byproducts. This guide provides an in-depth analysis of the primary synthetic route—direct Friedel-Crafts alkylation—detailing the mechanistic principles, experimental considerations, and inherent limitations. It serves as a comprehensive resource for researchers and process chemists aiming to optimize this challenging but vital transformation.

Introduction: The Significance and Synthetic Challenges of this compound

2,6-Dialkylanilines are a class of sterically hindered amines that serve as valuable precursors in various industrial applications.[1] Specifically, this compound is a key building block in the synthesis of certain herbicides and is used in the production of N-heterocyclic carbene (NHC) ligands for catalysis.[1] The core synthetic challenge lies in the electrophilic aromatic substitution on the aniline ring. The amino group (–NH₂) is a powerful activating and ortho-, para-directing group. While this electronic property favors substitution at the desired ortho positions, it also leads to several competing and often dominant side reactions:

  • N-Alkylation: The lone pair of electrons on the nitrogen atom can act as a nucleophile, leading to the formation of N-propylaniline and N,N-dipropylaniline.

  • Poly-C-Alkylation: The introduction of the first alkyl group further activates the aromatic ring, making the mono-propylated product more reactive than the starting aniline, which often results in the formation of tri- and tetra-propylated anilines.

  • Isomer Formation: Substitution at the para position is sterically less hindered and electronically favored, leading to the formation of 4-propylaniline and 2,4-dipropylaniline.

  • Catalyst Deactivation: The basic amino group can coordinate with and deactivate Lewis acid catalysts, a common issue in Friedel-Crafts reactions involving anilines.[2]

Overcoming these hurdles to selectively synthesize the 2,6-isomer requires careful control over reaction conditions and a thorough understanding of the underlying mechanisms.

Synthetic Strategy: Direct Friedel-Crafts Alkylation

The most direct approach to this compound is the Friedel-Crafts alkylation of aniline with a propyl halide or propylene, typically under high temperature and pressure with a Lewis acid catalyst.[1][3] This method is frequently employed in industrial settings.[1]

Mechanistic Principles

The reaction proceeds via a classical electrophilic aromatic substitution mechanism.[4] The key steps are:

  • Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) interacts with the propyl halide to generate a propyl carbocation or a highly polarized complex that acts as the electrophile.[5] It is important to note that the primary propyl carbocation is prone to rearrangement to the more stable secondary isopropyl carbocation, which can lead to the formation of isopropyl-substituted anilines.[2]

  • Electrophilic Attack: The electron-rich aniline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2]

  • Deprotonation: A weak base removes a proton from the carbon atom where the alkyl group has been added, restoring the aromaticity of the ring and regenerating the catalyst.[4]

The steric hindrance from the first propyl group at an ortho position helps to direct the second alkylation to the other ortho position, although this selectivity is often incomplete.[1]

Visualization of the Friedel-Crafts Pathway

Friedel_Crafts_Alkylation cluster_start Reactants & Catalyst Aniline Aniline SigmaComplex Sigma Complex (Arenium Ion) Aniline->SigmaComplex Electrophilic Attack Byproduct_N N-Alkylated Byproducts Aniline->Byproduct_N N-Alkylation PropylHalide Propyl Halide (e.g., C₃H₇Br) Electrophile Electrophile [C₃H₇⁺ or complex] PropylHalide->Electrophile Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Electrophile Electrophile->SigmaComplex Product_2_6 This compound (Desired Product) SigmaComplex->Product_2_6 Deprotonation & Rearomatization Byproduct_Para Para/Poly-Alkylated Byproducts SigmaComplex->Byproduct_Para Isomerization & Further Alkylation

Caption: Friedel-Crafts alkylation pathway for this compound synthesis.

Key Parameters and Causality

The success of the direct alkylation hinges on the careful optimization of several parameters:

  • Catalyst: Aniline aluminum, prepared in situ from aluminum foil and aniline, is a commonly cited catalyst for the liquid-phase alkylation of aniline with propylene.[1][6] This choice is critical as traditional Lewis acids like AlCl₃ can be aggressively deactivated by complexation with the aniline's amino group.[2]

  • Temperature and Pressure: High temperatures (280-310°C) and high pressures are necessary to drive the reaction, particularly when using a less reactive alkylating agent like propylene.[6][7] These conditions are typically achieved in an autoclave.[1]

  • Reactant Ratio: A molar ratio of aniline to propylene of approximately 1:2 is often used to favor dialkylation.[6] However, increasing the concentration of the alkylating agent can also increase the likelihood of polyalkylation.

  • Reaction Time: Reaction times can range from 1 to 8 hours, requiring careful monitoring to maximize the yield of the desired product while minimizing the formation of byproducts.[6][7]

Data Summary: Typical Reaction Outcomes

The direct alkylation of aniline is a compromise between conversion and selectivity. The following table summarizes typical results reported in the literature for the synthesis of the analogous 2,6-diisopropylaniline, which provides a reasonable proxy for the dipropyl system.

ParameterValueReference
Reactants Aniline, Propylene[1]
Catalyst Aniline Aluminum[1]
Temperature 280-290 °C[6]
Pressure High Pressure (Autoclave)[1]
Molar Ratio (Aniline:Propylene) 1:2[6]
Reaction Time 1-5 hours[6]
Aniline Conversion > 80%[6]
2,6-Diisopropylaniline Selectivity > 50%[6]

These figures highlight the primary drawback of this method: even under optimized conditions, a significant portion of the product mixture consists of undesired isomers and byproducts, necessitating extensive purification.

Experimental Protocol: High-Pressure Liquid-Phase Alkylation

This protocol is a representative example based on literature procedures for the synthesis of 2,6-dialkylanilines and should be performed only by trained professionals with appropriate safety measures and equipment.[1]

  • Catalyst Preparation and Reactor Setup: Equip a 0.5 L high-pressure autoclave with a mechanical stirrer, temperature probe, and pressure gauge.

  • Charging the Reactor: Add aniline (e.g., 1 mole) and aluminum foil (e.g., 5g) to the autoclave.[1]

  • Pressurizing: Seal the autoclave and introduce propylene gas until the desired molar ratio (e.g., 1:2 aniline:propylene) is achieved.

  • Reaction: Heat the mixture to 280-290°C while stirring. Maintain this temperature for 1-5 hours, monitoring the internal pressure.[1]

  • Workup: Cool the reactor to room temperature and carefully vent any excess propylene. Quench the reaction mixture by the slow addition of water to deactivate the catalyst.

  • Isolation: Filter the mixture to remove aluminum salts. The organic phase is then separated, and the crude product is isolated.

  • Purification: The crude product is subjected to fractional distillation under reduced pressure to separate the this compound from unreacted aniline, mono-propylated anilines, and other isomers.

Alternative Synthetic Approaches

While direct alkylation is common, other strategies exist, although they are often more complex or less economically viable for bulk production.

  • Gas-Phase Amination: An alternative industrial route involves the gas-phase amination of 2,6-diisopropylphenol.[8][9] This method avoids the selectivity issues of aniline alkylation but requires the synthesis of the corresponding dipropylphenol precursor.

  • Modern Catalytic Methods: Research into more selective methods is ongoing. This includes transition-metal-catalyzed ortho-alkylation using directing groups, which can offer high selectivity but often require more expensive catalysts and multi-step processes that may not be suitable for large-scale production.[10][11]

Purification and Characterization

Purification is a critical and challenging step due to the close boiling points of the various aniline isomers.

  • Fractional Distillation: High-efficiency fractional distillation under reduced pressure is the primary method for separating this compound from the reaction mixture.

  • Crystallization: In some cases, purification can be achieved by converting the crude this compound into a salt (e.g., with an arylsulfonic acid), which can then be purified by recrystallization. The purified salt is subsequently treated with a base to liberate the free amine.[12]

  • Characterization: The purity and identity of the final product are confirmed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Safety and Handling

  • Aniline: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Propyl Halides/Propylene: Propyl halides are flammable and volatile. Propylene is a flammable gas. All alkylation procedures must be conducted away from ignition sources.

  • Lewis Acids: Lewis acids like AlCl₃ react violently with water.

  • High-Pressure Reactions: Reactions conducted in autoclaves pose a significant risk of explosion if not performed with properly maintained and rated equipment.

Conclusion

The synthesis of this compound from aniline and propyl halides is a classic example of an industrial process where yield and selectivity are in constant competition. The direct Friedel-Crafts alkylation remains the most common route due to its use of readily available starting materials. However, its effectiveness is hampered by moderate selectivity, leading to a complex product mixture that requires rigorous purification. The economic viability of this process is therefore highly dependent on the efficiency of the separation process and the ability to recycle or find value in the byproduct streams. Future advancements will likely focus on the development of more selective and reusable catalysts that can operate under milder conditions, thereby reducing the energy intensity and improving the overall greenness of the synthesis.

References

  • Benchchem. (n.d.). Synthesis of 2,6-Diisopropyl-4-nitroaniline from 2,6-diisopropylaniline.
  • Scribd. (n.d.). Preparation of 2,6-Diisopropylaniline PDF. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for High-Yield Synthesis of 2,6-Diisopropylaniline.
  • Trowbridge, A., et al. (2015). Branch-Selective Alkene Hydroarylation by Cooperative Destabilization: Iridium-Catalyzed ortho-Alkylation of Acetanilides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wang, L., et al. (2012). Synthesis of 2,6-diisopropylaniline in high-pressure liquid jet reactor. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). ortho-Alkylation of phenols and aniline with unactivated alkenes. Retrieved from [Link]

  • Taylor, J. G., et al. (2005). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. Organic Letters. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102701993B - A method for preparing 2, 6-diisopropylaniline and device.
  • Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • Adi Chemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • ACS Publications. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-diisopropylaniline by gas-phase amination on Mg-Al spinel-supported Pd-La catalyst. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557963A - Method for preparing 2,6-diisopropyl aniline.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Methodological & Application

synthesis of NHC ligands using 2,6-Dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In modern drug development and organometallic catalysis, N-Heterocyclic Carbenes (NHCs) have superseded phosphines as the ligands of choice for challenging cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] Among these, IPr (derived from 2,6-diisopropylaniline ) is the industry "workhorse" due to its exceptional steric bulk and electron-donating properties.[1][2]

This guide details the synthesis of the IPr ligand scaffold. While the protocol specifically targets the 2,6-diisopropyl variant (the industry standard), the chemical logic and methodology are directly applicable to 2,6-dipropylaniline (n-propyl) and other sterically hindered anilines.

Key Advantages of this Protocol:

  • Scalability: Designed for multigram to kilogram synthesis.

  • Robustness: Utilizes the "Hintermann-Modified" or "Arduengo-Nolan" cyclization routes, avoiding the use of unstable chloromethyl ethers.[1]

  • Purity: Self-validating purification steps based on solubility differences.[1]

Chemical Logic & Mechanism

The synthesis follows a three-stage workflow:

  • Condensation: this compound reacts with glyoxal to form a diazabutadiene (Diimine).[1][3] This step establishes the nitrogen "wingtips" of the final ligand.

  • Cyclization: The diimine is cyclized with a C1 source (paraformaldehyde) and an acid source to close the imidazole ring, yielding the imidazolium salt (IPr·HCl).

  • Deprotonation (Optional): The salt is treated with a strong base to generate the free carbene.

Critical Material Attributes (CMA)
ReagentRoleCritical Attribute
2,6-Diisopropylaniline ScaffoldMust be clear/straw-colored.[1] Dark brown indicates oxidation; distill if necessary.
Glyoxal (40% aq.) BackbonePolymerizes over time. Ensure no solids are present in the bottle.
Paraformaldehyde C1 DonorUse fine powder grade for faster depolymerization.
HCl (4M in Dioxane) CounterionAnhydrous acid source is preferred to minimize hydrolysis of the diimine.

Experimental Protocols

Phase 1: Synthesis of the Diimine (Bis-imine)

Target: N,N'-Bis(2,6-diisopropylphenyl)diazabutadiene[1]

Reagents:

  • 2,6-Diisopropylaniline (2.05 equiv)[1]

  • Glyoxal (40% w/w aq.[1][4][5][6][7] solution) (1.0 equiv)

  • Methanol (Reagent Grade)[1]

  • Formic Acid (Catalytic, ~3 drops)[1]

Step-by-Step:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Methanol (5 mL per gram of aniline).

  • Dissolve: Add 2,6-Diisopropylaniline and stir at room temperature.

  • Activate: Add catalytic Formic Acid .

  • Addition: Add Glyoxal solution. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 50°C for 30 minutes, then allow it to stir at room temperature for 12–16 hours.

    • Observation: The solution will turn bright yellow, and a heavy yellow precipitate will form.

  • Isolation: Filter the yellow solid through a Buchner funnel.

  • Wash: Wash the cake with cold Methanol (2 x volumes) to remove unreacted aniline.

  • Dry: Vacuum dry to constant weight.[1]

    • Yield Target: >85%[1][4][5][6]

    • Appearance: Bright yellow powder.

Phase 2: Cyclization to Imidazolium Salt (IPr[1]·HCl)

Target: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride Method: Modified Arduengo/Nolan Protocol (Paraformaldehyde/HCl)[1]

Reagents:

  • Diimine (from Phase 1) (1.0 equiv)[1]

  • Paraformaldehyde (1.1 equiv)[1]

  • HCl (4.0 M in Dioxane) (1.2 equiv)[1]

  • Ethyl Acetate (EtOAc) (Solvent)[1]

Step-by-Step:

  • Suspend: In a round-bottom flask, suspend the Diimine in Ethyl Acetate (10 mL per gram).

    • Note: The diimine may not fully dissolve; this is acceptable.

  • Prepare C1 Source: In a separate beaker, mix Paraformaldehyde with the HCl/Dioxane solution. Stir for 5–10 minutes until the paraformaldehyde mostly dissolves/depolymerizes.

  • Combine: Add the acid/formaldehyde mixture dropwise to the Diimine suspension at room temperature.

    • Process Control: The yellow color of the diimine will fade as the reaction proceeds.

  • Heat: Warm the mixture to 70°C for 2 hours.

    • Observation: The yellow suspension transforms into a white/off-white precipitate.[1]

  • Cool & Filter: Cool to room temperature. Filter the solid.[5]

  • Purification (Critical):

    • Wash the cake with EtOAc to remove unreacted diimine.

    • Optional Recrystallization: If the product is off-white or gray, dissolve in a minimum amount of hot Methanol, then precipitate by adding Diethyl Ether.

  • Dry: Vacuum dry.

    • Yield Target: >70%[1][3][6][8][9]

    • Appearance: White crystalline powder.[5][7]

    • Stability:[2] Air and moisture stable. Can be stored indefinitely on the bench.

Phase 3: Generation of Free Carbene (IPr)

Note: This step requires inert atmosphere (Glovebox or Schlenk line).

Reagents:

  • IPr[2][3][5][9][10][11][12][13]·HCl Salt (1.0 equiv)

  • KOtBu (Potassium tert-butoxide) (1.05 equiv) or NaH (1.2 equiv)[1]

  • Dry THF or Toluene[1]

Step-by-Step:

  • Inert Setup: Inside a glovebox, charge a flask with IPr·HCl and KOtBu .

  • Solvent Addition: Add dry THF.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanism:[7][14][15] The base deprotonates the C2 position; KCl precipitates out.

  • Filtration: Filter the mixture through a Celite pad (dried) or a glass frit to remove KCl.

  • Isolation: Evaporate the solvent under vacuum.

    • Product: IPr Free Carbene.

    • Appearance: White to light tan solid. Extremely sensitive to moisture.

Visualization: Reaction Workflow

NHC_Synthesis cluster_QC QC Checkpoints Aniline This compound (Liquid) Diimine Diimine Intermediate (Yellow Solid) Aniline->Diimine Condensation MeOH, Cat. H+, 50°C Glyoxal Glyoxal (40% aq) Glyoxal->Diimine Condensation MeOH, Cat. H+, 50°C Salt IPr·HCl Salt (White Stable Powder) Diimine->Salt Cyclization EtOAc, 70°C QC1 QC1: Disappearance of C=O peak (IR) Diimine->QC1 Paraform Paraformaldehyde + HCl/Dioxane Paraform->Salt C1 Source Carbene Free NHC (IPr) (Air Sensitive) Salt->Carbene Deprotonation KOtBu, THF, Glovebox QC2 QC2: 1H NMR N-CH-N singlet (>10 ppm) Salt->QC2

Caption: Figure 1. Step-wise synthesis workflow for IPr ligands. Blue nodes indicate starting materials; Green nodes indicate final products. Critical QC points are marked to ensure intermediate purity.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Diimine is oily/sticky Incomplete reaction or wet solvent.[1]Recrystallize from hot propanol. Ensure aniline was pure.
Low Yield in Cyclization Water in the system (hydrolysis of diimine).Use anhydrous HCl in Dioxane. Ensure Paraformaldehyde is dry.[1]
Dark Product (Salt) Oxidation or polymerization.Wash thoroughly with EtOAc. Recrystallize from MeOH/Ether.
NMR: Missing C2 Proton H-D exchange if using CD3OD.Run NMR in DMSO-d6 or CDCl3 to see the diagnostic acidic proton (s, ~10.0 ppm).[1]

Diagnostic NMR Signals (IPr·HCl in CDCl3):

  • Proton (C2-H): Singlet at ~10.0–10.5 ppm.[1] (This confirms ring closure).

  • Backbone (N-CH=CH-N): Singlet at ~7.8 ppm.[1]

  • Isopropyl Methines: Septet at ~2.4 ppm.[4]

  • Isopropyl Methyls: Doublets at ~1.2 ppm.[4]

References

  • Arduengo, A. J. ; Harlow, R. L.; Kline, M. "A stable crystalline carbene." Journal of the American Chemical Society, 1991 , 113, 361-363. Link[1]

  • Hintermann, L. "Expedient synthesis of highly substituted imidazolium salts." Beilstein Journal of Organic Chemistry, 2007 , 3, 22. Link

  • Jafarpour, L. ; Stevens, E. D.; Nolan, S. P. "A Sterically Demanding Nucleophilic Carbene: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)." Journal of Organometallic Chemistry, 2000 , 606, 49-54.[1] Link

  • Hans, M. ; Verpoort, F. et al. "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry, 2015 , 11, 2318–2325. Link

Sources

The Alchemist's Apprentice: A Guide to Cyclic(alkyl)(amino)carbene Ligands with 2,6-Diisopropylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Phosphine and the Imidazole

For decades, the landscape of homogeneous catalysis has been dominated by two stalwart classes of ligands: phosphines and N-heterocyclic carbenes (NHCs). Their versatility is undeniable, yet the relentless pursuit of more efficient, selective, and robust catalytic systems demands a continuous evolution in ligand design. Enter the era of Cyclic(alkyl)(amino)carbenes, or CAACs. Discovered in 2005, these remarkable molecules have rapidly carved a niche for themselves, demonstrating exceptional performance in a multitude of transformations where traditional ligands falter.[1][2]

This guide focuses on a particularly influential subset of this family: CAAC ligands incorporating the sterically demanding and electronically-donating 2,6-diisopropylaniline (Dipp) substituent. The Dipp group, a familiar motif in the world of high-performance ligands, imparts a unique combination of bulk and electron-donating character that profoundly influences the stability and reactivity of the resulting metal complexes.[3] We will delve into the causality behind the experimental choices in their synthesis and application, providing not just a set of instructions, but a deeper understanding of why these systems work and how they can be tailored for specific catalytic challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these next-generation ligands in their own work.

I. The CAAC Advantage: A Tale of Two Orbitals

The exceptional properties of CAAC ligands stem from their unique electronic structure. Unlike their diaminocarbene NHC cousins, which feature two nitrogen atoms flanking the carbene center, CAACs possess one nitrogen and one quaternary carbon atom. This seemingly subtle change has profound consequences. The replacement of a nitrogen atom with a carbon atom results in a significant increase in the energy of the highest occupied molecular orbital (HOMO), making CAACs more potent σ-donors than NHCs.[1][4] Simultaneously, the energy of the lowest unoccupied molecular orbital (LUMO) is lowered, enhancing their π-accepting capabilities.[1][4] This potent combination of strong σ-donation and significant π-acceptance allows CAACs to form exceptionally strong bonds with metal centers, leading to highly robust and thermally stable catalysts.[1][5]

The incorporation of the 2,6-diisopropylaniline substituent further refines these properties. The bulky isopropyl groups provide a steric shield around the metal center, preventing catalyst decomposition pathways such as dimerization and promoting reductive elimination, a key step in many catalytic cycles.[6][7] This steric encumbrance also plays a crucial role in controlling selectivity in catalytic reactions.

II. Synthesis of CAAC Ligands Incorporating 2,6-Diisopropylaniline: A Step-by-Step Protocol

The synthesis of these valuable ligands is a multi-step process that requires careful execution under inert conditions. The following protocol outlines a general and reliable method for the preparation of a representative CAAC ligand precursor, the iminium salt, derived from 2,6-diisopropylaniline.

Protocol 1: Synthesis of a CAAC Iminium Salt Precursor

This protocol is adapted from a procedure described by Bertrand and co-workers.[8]

Materials:

  • 2,6-Diisopropylaniline

  • Aldehyde (e.g., Trivertal)

  • Toluene, anhydrous

  • Molecular sieves, 4 Å

  • Lithium diisopropylamide (LDA) solution

  • 3-Chloro-2-methyl-1-propene

  • Diethyl ether (Et₂O), anhydrous

  • Hexanes, anhydrous

  • Hydrogen chloride (HCl) solution in Et₂O (2 M)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Step 1: Imine Formation

  • To a flame-dried Schlenk flask containing molecular sieves (15 g), add a solution of 2,6-diisopropylaniline (53.0 mmol) in anhydrous toluene (25 mL).

  • Add the aldehyde (e.g., Trivertal, 54.6 mmol) to the reaction mixture.

  • Stir the mixture at 100 °C for 16 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter to remove the molecular sieves.

  • Remove the toluene under reduced pressure.

  • Purify the resulting imine by short-path distillation to remove excess aldehyde.

Step 2: Alkylation

  • In a separate Schlenk flask, prepare a solution of lithium diisopropylamide (LDA) (24.5 mmol) in anhydrous diethyl ether (30 mL) and cool to -78 °C.

  • Slowly add a solution of the imine from Step 1 (23.8 mmol) in anhydrous Et₂O (15 mL) to the LDA solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Remove all volatiles under vacuum.

  • Add anhydrous Et₂O (30 mL) to the residue and cool the solution to -78 °C.

  • Slowly add 3-chloro-2-methyl-1-propene (24.5 mmol) to the reaction mixture and stir for 2 hours at -78 °C.

  • Remove all volatiles under vacuum.

  • Extract the residue with anhydrous hexanes (20 mL) and filter through a cannula.

Step 3: Cyclization to the Iminium Salt

  • To the hexane solution from Step 2, add a 2 M solution of HCl in Et₂O (50.0 mmol) at -78 °C. A white precipitate should form immediately.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Filter the precipitate, wash with hexanes (20 mL), and dry under vacuum.

  • Add toluene (25 mL) to the white powder and heat the mixture at 110 °C for 16 hours.

  • Remove the volatiles under vacuum to afford the desired CAAC iminium salt as a white powder.[8]

Step 4: Deprotonation to the Free Carbene

  • To a solution of the iminium salt from Step 3 (2.36 mmol) in anhydrous Et₂O (10 mL) at -78 °C, add a solution of LDA (4.72 mmol) in anhydrous Et₂O (10 mL).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent in vacuo.

  • Extract the residue with anhydrous hexane (2 x 10 mL).

  • Removal of the solvent under vacuum affords the free CAAC ligand as a white solid.[8]

Synthesis_Workflow Imine_Formation Imine_Formation Alkylation Alkylation Imine_Formation->Alkylation Imine Cyclization Cyclization Alkylation->Cyclization Alkylated Intermediate Deprotonation Deprotonation Cyclization->Deprotonation Iminium Salt Free_CAAC Free CAAC Ligand Deprotonation->Free_CAAC Free CAAC Ligand

Caption: Synthetic workflow for CAAC ligands with 2,6-diisopropylaniline.

III. Application Notes: Harnessing the Power of (CAAC)Metal Catalysis

The true value of these ligands is realized when they are coordinated to a metal center, forming highly active and selective catalysts. The following sections provide detailed protocols for the synthesis of representative (CAAC)metal complexes and their application in key catalytic transformations.

A. Gold Catalysis: Accessing Novel Reactivity

(CAAC)Au complexes have emerged as powerful catalysts for a variety of transformations, often exhibiting reactivity that is inaccessible with more traditional gold catalysts.[8]

Materials:

  • Free CAAC ligand (from Protocol 1)

  • (Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert atmosphere

Procedure:

  • In a glovebox, dissolve the free CAAC ligand (1.0 equiv) in the anhydrous solvent.

  • Add a solution of (Me₂S)AuCl (1.0 equiv) in the same solvent to the ligand solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under vacuum to yield the (CAAC)AuCl complex, which can often be used without further purification.

This protocol demonstrates the unique ability of (CAAC)Au catalysts to promote the challenging intermolecular hydroamination of internal alkynes with secondary amines.[8]

Materials:

  • (CAAC)AuCl complex (from Protocol 2)

  • Potassium tetrakis(pentafluorophenyl)borate (KB(C₆F₅)₄)

  • Internal alkyne (e.g., diphenylacetylene)

  • Secondary amine (e.g., diethylamine)

  • Anhydrous deuterated benzene (C₆D₆) for NMR monitoring

  • J. Young NMR tube

Procedure:

  • In a glovebox, charge a J. Young NMR tube with the (CAAC)AuCl complex (5 mol%), KB(C₆F₅)₄ (5 mol%), the internal alkyne (0.5 mmol), and the secondary amine (0.5 mmol).

  • Add anhydrous C₆D₆ (0.4 mL) to the tube.

  • Seal the NMR tube and heat the reaction at the desired temperature (e.g., 90-120 °C).

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • Upon completion, the product yield can be determined by NMR using an internal standard.

Table 1: Representative Results for Gold-Catalyzed Hydroamination [8]

AlkyneTemperature (°C)Time (h)Yield (%)
Diphenylacetylene902092
3-Hexyne1102093
1-Phenyl-1-propyne1202092
B. Copper Catalysis: Forging Chiral Centers

Chiral CAAC ligands have shown great promise in asymmetric catalysis, particularly in copper-catalyzed reactions.

Materials:

  • CAAC iminium salt (from Protocol 1)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium tert-butoxide (LiOtBu)

  • Copper(I) chloride (CuCl) or Copper(I) chloride dimethyl sulfide complex (CuCl(SMe₂))

  • Anhydrous THF

Procedure:

  • In a glovebox, to a mixture of the CAAC iminium salt (1.0 equiv) and CuCl(SMe₂) (1.2 equiv), add anhydrous THF (to 0.07 M).

  • Add LiOtBu (1.05 equiv) to the mixture.

  • Seal the reaction vessel and stir at 60 °C for 3-16 hours.

  • Cool the reaction to room temperature and remove the volatiles.

  • Purify the residue by column chromatography on silica gel to afford the (CAAC)CuCl complex.

This protocol showcases the use of a chiral (CAAC)Cu complex for the enantioselective conjugate borylation of α,β-unsaturated esters.

Materials:

  • Chiral (CAAC)CuCl complex

  • α,β-Unsaturated ester

  • Bis(pinacolato)diboron (B₂pin₂)

  • Sodium tert-butoxide (NaOtBu)

  • Methanol

  • Anhydrous THF

Procedure:

  • In a glovebox, charge a vial with the chiral (CAAC)CuCl complex (1-4 mol %) and NaOtBu (20 mol %).

  • Add dry, degassed THF and stir for 10 minutes at 23 °C.

  • Add a solution of bis(pinacolato)diboron (1.1 equiv) in THF and stir for another 10 minutes.

  • Slowly add a solution of the α,β-unsaturated ester (1.0 equiv) and methanol (2.0 equiv) in THF at the desired temperature (e.g., -20 °C or 23 °C).

  • Stir the reaction for 16 hours.

  • Quench the reaction and purify the product by standard methods.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Catalytic_Cycle Pd0 Pd0 OxAdd OxAdd PdII PdII OxAdd->PdII Transmetal Transmetal PdII->Transmetal PdII_R PdII_R Transmetal->PdII_R RedElim RedElim PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

C. Palladium Catalysis: Mastering Cross-Coupling

(CAAC)Pd complexes have demonstrated exceptional activity in various cross-coupling reactions, often outperforming their NHC-based counterparts, especially with challenging substrates like aryl chlorides.

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable precatalysts that are readily activated under catalytic conditions.

Materials:

  • Free CAAC ligand

  • Palladium(II) chloride (PdCl₂)

  • Pyridine

  • Benzene, anhydrous

Procedure: [1]

  • Generate the free CAAC ligand in anhydrous benzene as described in Protocol 1, Step 4.

  • In a separate flask, dissolve PdCl₂ in pyridine.

  • Treat the PdCl₂ solution with an excess (1.5 equiv) of the free CAAC solution in benzene.

  • Stir the reaction mixture at room temperature. The product typically precipitates from the solution.

  • Isolate the PEPPSI-(CAAC)PdCl₂ complex by filtration to obtain a solid with near-quantitative yield.

This protocol describes a general procedure for the C-N cross-coupling of an aryl chloride with an amine using a (CAAC)Pd precatalyst.[1]

Materials:

  • PEPPSI-(CAAC)PdCl₂ complex

  • Aryl chloride

  • Amine

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere

Procedure: [1]

  • In a glovebox, charge a reaction vessel with the PEPPSI-(CAAC)PdCl₂ complex (1-2 mol%), the base (1.4 equiv), the aryl chloride (1.0 equiv), and the amine (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purify the product by column chromatography.

Table 2: Buchwald-Hartwig Amination with a (CAAC)Pd Catalyst [1]

Aryl ChlorideAmineCatalyst Loading (mol%)Temp (°C)Yield (%)
4-ChlorotolueneMorpholine160>95
4-ChloroanisoleAniline280>95
1-Chloro-4-(trifluoromethyl)benzenen-Hexylamine280>95

This protocol provides a general method for the C-C bond formation between an aryl chloride and an arylboronic acid.

Materials:

  • (CAAC)Pd precatalyst

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane) and water

  • Inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the (CAAC)Pd precatalyst (1-2 mol%) and the base (2.0 equivalents) to a dry reaction vessel.

  • Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Add the anhydrous solvent and a small amount of water (e.g., toluene/water 10:1).

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

IV. Conclusion and Future Outlook

CAAC ligands incorporating the 2,6-diisopropylaniline moiety represent a significant advancement in ligand design. Their unique electronic and steric properties translate into exceptional performance in a wide range of catalytic applications. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of these systems. As our understanding of the subtle interplay between ligand architecture and catalytic activity continues to grow, we can anticipate the development of even more sophisticated and powerful CAAC-based catalysts, further pushing the boundaries of what is possible in chemical synthesis.

V. References

  • Lavallo, V., Canac, Y., Dehope, A., Donnadieu, B., & Bertrand, G. (2009). A Simplified Version of Stable Bulky and Rigid Cyclic (Alkyl)(Amino)Carbenes (CAACs), and Catalytic Activity of the Ensuing Gold(I) Complex in the Three-Component Preparation of 1,2-Dihydroquinoline Derivatives. Angewandte Chemie International Edition, 48(32), 5951-5954. [Link]

  • Cramer, N., & co-workers. (2025). Systematic Synthesis of Chiral CAACs with Three Independent Stereogenic Centers for Enantioselective Copper-Catalyzed Conjugate Borylation of Michael Acceptors. ACS Catalysis. [Link]

  • Cramer, N., & co-workers. (2025). Systematic Synthesis of Chiral CAACs with Three Independent Stereogenic Centers for Enantioselective Copper-Catalyzed Conjugate Borylation of Michael Acceptors. Figshare. [Link]

  • Radius, U., & co-workers. (2023). (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2. Organometallics, 42(11), 1133–1140. [Link]

  • Bertrand, G., & co-workers. (2019). New chiral carbene expands ligand reservoir for asymmetric catalysis. Chemistry World. [Link]

  • Stoltz, B. M., & Goddard, W. A. (2011). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 133(45), 18019-18022. [Link]

  • Cramer, N., & co-workers. (2021). Streamlined synthetic assembly of α-chiral CAAC ligands and catalytic performance of their copper and ruthenium complexes. Chemical Science, 12(35), 11736-11742. [Link]

  • Jäkle, F., & co-workers. (2014). CAAC Boranes. Synthesis and characterization of cyclic (alkyl) (amino) carbene borane complexes from BF3 and BH3. Beilstein Journal of Organic Chemistry, 10, 2392-2398. [Link]

  • Serrato, M., & Bertrand, G. (2023). Novel Carbene and Silicon Species for Applications in Organometallic Chemistry. eScholarship, University of California. [Link]

  • ResearchGate. (n.d.). Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline... ResearchGate. [Link]

  • Bertrand, G., & co-workers. (2022). Cyclic (Alkyl)(amino)carbenes: Synthesis of Iminium Precursors and Structural Properties. The Journal of Organic Chemistry, 87(5), 3295-3304. [Link]

  • Bertrand, G., & co-workers. (2010). Cyclic (Alkyl)(amino)carbenes (CAACs): An Easy Access to Catalytically Active “Cyclic Fischer Carbene Complexes”. Angewandte Chemie International Edition, 49(33), 5755-5759. [Link]

  • Bochmann, M., & co-workers. (2017). Synthesis, structure and cytotoxicity of cyclic (alkyl)(amino) carbene and acyclic carbene complexes of group 11 metals. Dalton Transactions, 46(30), 9966-9977. [Link]

  • Bertrand, G., & co-workers. (2016). Cyclic Alkyl(amino) Carbene Stabilized Complexes with Low Coordinate Metals of Enduring Nature. Accounts of Chemical Research, 49(4), 795-805. [Link]

  • Lin, G., & co-workers. (2013). Synthesis of axially chiral gold complexes and their applications in asymmetric catalyses. Beilstein Journal of Organic Chemistry, 9, 261-268. [Link]

  • Current Organic Synthesis. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Bentham Science. [Link]

  • Buchwald, S. L., & co-workers. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed α‐arylation of ketones reported by Buchwald et al. ResearchGate. [Link]

  • Scott, P. J. H., & co-workers. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Dalton Transactions, 45(38), 15163-15173. [Link]

  • Arkat USA, Inc. (2018). Pd-N-Heterocyclic carbene catalysed Suzuki-Miyaura coupling reactions in aqueous medium. Arkivoc, 2018(5), 230-239. [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]

  • Stradiotto, M., & co-workers. (2011). Palladium-catalyzed mono-α-arylation of acetone with aryl halides and tosylates. Journal of the American Chemical Society, 133(14), 5194-5197. [Link]

  • ChemRxiv. (2020). Synthesis and Characterization of Novel PEPPSI type Pd–BICAAC Complexes. ChemRxiv. [Link]

  • ResearchGate. (2006). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. ResearchGate. [Link]

  • MDPI. (2026). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI. [Link]

  • Liu, C., & co-workers. (2013). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. International Journal of Molecular Sciences, 14(12), 23565-23580. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Bertrand, G., & co-workers. (2011). CAAC Boranes. Synthesis and characterization of cyclic (alkyl) (amino) carbene borane complexes from BF3 and BH3. Beilstein Journal of Organic Chemistry, 7, 1366-1370. [Link]

Sources

Troubleshooting & Optimization

improving yield of 2,6-Dipropylaniline alkylation reaction

Technical Support Center: Optimizing -Alkylation of 2,6-Dipropylaniline

Status: Operational Ticket ID: DPA-ALK-001 Subject: Troubleshooting Low Yields in Sterically Hindered Amine Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

You are likely experiencing low yields (typically <30%) or stalled reactions when attempting to alkylate this compound (2,6-DPA). This is not a failure of your technique, but a fundamental thermodynamic and kinetic barrier caused by the "Ortho Effect."

The two propyl groups at the 2- and 6-positions create a "picket fence" around the nitrogen atom. While the nitrogen lone pair is chemically available, the approach vector for incoming electrophiles is physically blocked.[1] Standard


This guide provides three validated workflows to bypass this steric wall, ranked by success rate in drug development contexts.

Diagnostic Workflow: Select Your Protocol

Before proceeding, identify your electrophile type to select the correct troubleshooting module.

DiagnosticTreeStartDiagnostic: Select ElectrophileQ1What is your Alkylating Agent?Start->Q1PathAAlkyl Halide(R-Br, R-I)Q1->PathAPathBAldehyde / Ketone(R-CHO, R-COR')Q1->PathBPathCAryl Halide(Ar-Br, Ar-Cl)Q1->PathCSolAModule 1:Enhanced SN2(Cesium/Microwave)PathA->SolAPrimary/Secondary AlkylsSolBModule 2:Ti(IV) Reductive AminationPathB->SolBBranching AlkylsSolCModule 3:Buchwald-Hartwig(Specialized Ligands)PathC->SolCArylation

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile class.

Module 1: Enhanced Direct Alkylation ( )

Best for: Primary alkyl halides (Methyl Iodide, Benzyl Bromide). Success Rate: Moderate (40-65%).

Standard bases (


Cesium Effect
The Protocol
  • Solvent Switch: Replace DCM or THF with DMF (N,N-Dimethylformamide) or NMP . The high dielectric constant stabilizes the transition state.

  • Base Upgrade: Use Cesium Carbonate (

    
    ) .[2][3]
    
    • Why: The large Cesium cation (

      
      ) forms a "loose" ion pair with the carbonate, making the base more "naked" and reactive. It also assists in solubilizing the inorganic base in organic media [1].
      
  • Additive: Add TBAI (Tetrabutylammonium iodide) (10 mol%).

    • Why: This facilitates a Finkelstein exchange in situ (converting R-Cl/Br to highly reactive R-I).

Experimental Procedure
  • Stoichiometry: 2,6-DPA (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv), TBAI (0.1 equiv).
    
  • Conditions: Heat to 80–100°C in anhydrous DMF.

  • Troubleshooting: If yield remains <50% after 24h, switch to Microwave Irradiation (120°C for 30-60 mins). The rapid heating often overcomes the activation energy barrier imposed by sterics [2].[4]

Module 2: Titanium-Mediated Reductive Amination

Best for: Secondary alkyl groups or when

Success Rate:

This is the gold standard for 2,6-DPA. Direct condensation of hindered anilines with ketones usually fails to produce the imine intermediate because water cannot easily escape the steric cage. Titanium(IV) Isopropoxide (


)
The Mechanism

The

TiMechanismStep1Activation:Ti(IV) binds KetoneStep2Attack:2,6-DPA attacksactivated CarbonylStep1->Step2 Steric BarrierLoweredStep3Dehydration:Ti-species traps H2O(Imine Formation)Step2->Step3 IrreversibleStep4Reduction:Borohydride reducesImine to AmineStep3->Step4 NaBH4 / NaBH3CN

Figure 2: The Titanium(IV) Isopropoxide mechanism facilitating imine formation in hindered systems.

Experimental Procedure
  • Imine Formation (The Critical Step):

    • Mix 2,6-DPA (1.0 equiv) and the Ketone/Aldehyde (1.1 equiv) in neat

      
        (1.25–1.5 equiv).
      
    • Note: No solvent is needed initially. If the mixture is too viscous, use a minimal amount of dry THF.

    • Stir under Argon at ambient temperature for 6–12 hours. (Monitor by IR: disappearance of Carbonyl peak).

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or dry THF.

    • Add

      
        (Sodium Borohydride) or 
      
      
      (2.0 equiv) portion-wise.
    • Stir for 4–8 hours.

  • Quench (Important):

    • Quench by adding water.[5][6] A heavy white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Module 3: Buchwald-Hartwig Coupling (For Arylation)

Best for: Attaching Aryl groups (Ar-X) to 2,6-DPA. Success Rate: High (if correct ligand is used).

Standard ligands (

Dialkylbiaryl Phosphine Ligands
Ligand Selection Guide
LigandApplicationWhy it works
BrettPhos Primary Amines (like 2,6-DPA)Extremely bulky; prevents catalyst dimerization; creates a reactive "pocket" for the amine.
RuPhos Secondary AminesUse if you are alkylating an already substituted 2,6-DPA.

General Hindered CouplingGood general-purpose alternative if BrettPhos fails.
Experimental Procedure
  • Catalyst:

    
     (1-2 mol%) or Pre-catalyst (e.g., BrettPhos Pd G4).
    
  • Ligand: BrettPhos (2-4 mol%) (Keep L:Pd ratio 2:1).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    .
    • Critical: Weak bases (

      
      ) rarely work here.
      
  • Solvent: Toluene or Dioxane (degassed).

  • Temp: 100–110°C.

FAQ: Troubleshooting Specific Failures

Q1: I see starting material (2,6-DPA) and the alkyl halide is gone. What happened? A: You likely caused E2 Elimination . The 2,6-DPA is bulky enough to act as a base rather than a nucleophile, stripping a proton from your alkyl halide to form an alkene.

  • Fix: Switch to Module 2 (Reductive Amination).[7] You cannot eliminate a ketone.

Q2: My Reductive Amination turned into a solid white rock and stopped stirring. A: You used too little solvent with

  • Fix: While the reaction works best neat, you can add dry THF. Also, ensure you are using a mechanical stirrer if scaling up >10g.

Q3: Can I use microwave heating for the Buchwald coupling? A: Yes, but be cautious. Palladium catalysts can precipitate as "Pd Black" rapidly at high temps if the turnover isn't fast enough. Stick to 80-100°C standard heating first.

Q4: I am trying to synthesize 2,6-DPA from aniline, not react it. Do these rules apply? A: No. Synthesis of 2,6-DPA from aniline and propene requires Friedel-Crafts ortho-alkylation .[8] This uses Aluminum Anilide catalysts at high pressure (50-70 bar) and high temperature (280-300°C) [5]. This is an industrial process, not a standard lab bench reaction.

References

  • Cesium Effect in Alkylation: Flessner, T. and Doye, S., 1999. Cesium carbonate: A powerful base for the alkylation of amines. Journal of Practical Chemistry, 341(2), pp.186-190. Link

  • Microwave Assisted Synthesis: Bagley, M.C., et al., 2002. Microwave-assisted synthesis of N-alkyl anilines. Tetrahedron Letters, 43(46), pp.8331-8334. Link

  • Titanium(IV) Reductive Amination: Mattson, R.J., et al., 1990.[7] An improved method for reductive alkylation of amines using titanium (IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), pp.2552-2554.[7] Link

  • Buchwald-Hartwig Ligands: Surry, D.S. and Buchwald, S.L., 2011. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), pp.27-50. Link

  • Industrial Synthesis of 2,6-DPA: Ecke, G.G., et al., 1957. Ortho-Alkylation of Aromatic Amines. Journal of Organic Chemistry, 22(6), pp.639–642. Link

Technical Support Center: Preventing Oxidation of 2,6-Dipropylaniline During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to address the common challenge of 2,6-dipropylaniline oxidation during storage. Our goal is to provide not just procedures, but a foundational understanding of the mechanisms behind its degradation and the rationale for preventative measures, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to oxidation?

A1: The susceptibility of this compound, like other aromatic amines, stems from the electron-donating nature of its amino group (-NH₂). This group increases the electron density of the aromatic ring, making the molecule more prone to losing electrons—the fundamental definition of oxidation.[1] Factors such as atmospheric oxygen, elevated temperatures, light, and certain metal ions can initiate or accelerate this process.[2][3]

Q2: What are the common visual signs of this compound oxidation?

A2: The most immediate indicator of oxidation is a change in color.[1] Although pure this compound is a colorless to pale yellow liquid, it will darken over time upon exposure to air, often turning yellow, brown, or reddish.[4][5] This discoloration is due to the formation of highly colored impurities, which can include nitroso compounds, nitro compounds, and polymeric species that can compromise your experiments.[1][2]

Q3: What are the primary environmental factors that accelerate oxidation?

A3: The three primary factors that will hasten the degradation of this compound are:

  • Atmosphere: Direct contact with oxygen is the main driver of oxidation.[2] The more frequently a container is opened, the greater the exposure and subsequent degradation.

  • Temperature: Increased temperatures accelerate the rate of chemical reactions, including oxidation.[2] Storing the material in a cool environment is critical.

  • Light: Exposure to light, particularly UV light, can provide the energy needed to initiate oxidative reactions.[3][6]

Q4: I've noticed slight discoloration in my this compound. Can I still use it?

A4: This depends entirely on the sensitivity of your application. If the discoloration is minor, the material might be suitable for less sensitive procedures. However, for applications requiring high purity, such as in drug development or catalysis, it is strongly recommended to verify the compound's purity using analytical methods like HPLC or GC.[2] If this is not feasible, using a fresh, unopened batch is the safest course of action to ensure reproducible and reliable results.[2]

Q5: Is using an antioxidant a viable strategy for long-term storage?

A5: While not a standard practice for storing high-purity laboratory reagents, antioxidants are mechanistically effective. Aromatic amine antioxidants function as radical scavengers, interrupting the auto-oxidation process by donating a hydrogen atom to reactive free radicals.[7][8] However, for laboratory use, the addition of any substance introduces a potential impurity that could interfere with downstream applications. Therefore, the preferred and most reliable method for preventing oxidation is strict control of the storage environment (i.e., inert atmosphere, low temperature, and protection from light).[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.

Problem: My this compound has developed a noticeable color change over time.

  • Initial Assessment:

    • How long has the container been in the lab?

    • How frequently has the container been opened?

    • What were the specific storage conditions (temperature, light exposure, atmosphere)?

    • Was the cap securely tightened after each use?

  • Causality Analysis: This issue is almost always due to repeated or prolonged exposure to atmospheric oxygen. Each time the bottle is opened, the inert gas headspace (if any) is replaced with air, introducing oxygen and moisture. Over time, this repeated exposure leads to cumulative oxidative damage, which manifests as discoloration. Storing at temperatures above the recommended guidelines will significantly accelerate this process.[2]

  • Corrective Actions:

    • Verify Purity: Before further use, especially in sensitive applications, analyze the purity of the material via HPLC, UPLC, or GC to quantify the level of degradation products.[2][9]

    • Segregate Stock: If significant degradation is confirmed, label the bottle clearly and set it aside. Do not mix it with fresh stock.

    • Implement Best Practices: For new bottles, strictly adhere to the recommended storage and handling protocols outlined below. For high-frequency use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to prevent contamination of the main stock.

Problem: I am observing inconsistent results in my experiments using this compound.

  • Initial Assessment:

    • Visually inspect the this compound stock bottle for any signs of discoloration.

    • Review the complete history of the reagent, including its age and how it has been handled.

    • Consider if the reaction itself is sensitive to oxidative impurities.

  • Causality Analysis: Oxidation products are not inert; they are new chemical entities with different reactivity profiles. For instance, the formation of nitro or nitroso compounds can alter the electronic properties and steric hindrance of the molecule, potentially leading to unwanted side reactions, lower yields, or complete failure of the intended chemical transformation.[2]

  • Corrective Actions:

    • Analytical Confirmation: Use a reliable analytical method to compare your current stock of this compound against a fresh, high-purity standard. This will confirm if degradation is the root cause of the inconsistency.

    • Use a Fresh Batch: Immediately switch to a new, unopened bottle of this compound for all subsequent experiments to restore consistency.

    • Review Reaction Scheme: Assess whether byproducts of aniline oxidation could be interfering with your specific reaction mechanism. This understanding can help in troubleshooting future experiments.

Data Presentation & Visualization

Recommended Storage Conditions

The following table summarizes the ideal storage conditions to minimize the oxidation of this compound, based on safety data sheets and best practices for air-sensitive aromatic amines.

ParameterRecommendationRationaleSupporting Sources
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with oxygen, the primary driver of oxidation.[2][10]
Temperature Cool, RefrigeratedReduces the kinetic rate of the oxidation reaction.[2][11][12]
Container Tightly Sealed, Amber Glass BottleProtects from atmospheric oxygen/moisture and blocks UV light.[2][3][11]
Location Dry, Well-Ventilated AreaEnsures a stable environment and prevents moisture condensation.[11][12]
Incompatibilities Away from strong oxidizing agents, acidsPrevents potentially hazardous reactions.[12][13]
Oxidation Pathway and Prevention Diagram

The following diagram illustrates the factors leading to the degradation of this compound and the key preventative barriers.

Oxidation_Prevention cluster_Drivers Oxidation Drivers cluster_Product Chemical State cluster_Barriers Preventative Barriers Oxygen Atmospheric Oxygen DIPA_Oxidized Oxidized Product (Discolored, Impure) Oxygen->DIPA_Oxidized Light UV Light Light->DIPA_Oxidized Heat Elevated Temperature Heat->DIPA_Oxidized DIPA_Pure Pure this compound (Colorless Liquid) DIPA_Pure->DIPA_Oxidized Oxidation Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxygen Blocks Amber_Glass Amber Glass Vial Amber_Glass->Light Blocks Refrigeration Refrigeration Refrigeration->Heat Reduces Inert_Atmosphere_Workflow start Start setup 1. Assemble dry glassware under positive N2 pressure start->setup purge_reagent 2. Pierce septum of DIPA bottle with N2 inlet needle setup->purge_reagent purge_syringe 3. Purge syringe with N2 (3x cycles) purge_reagent->purge_syringe withdraw 4. Insert syringe into DIPA bottle (needle tip below liquid surface) purge_syringe->withdraw transfer 5. Slowly withdraw required volume withdraw->transfer inject 6. Transfer DIPA to reaction flask via septum transfer->inject cleanup 7. Clean syringe immediately inject->cleanup end End cleanup->end

Caption: Workflow for transferring this compound using inert gas techniques.

Procedure:

  • Prepare Glassware: Ensure all reaction glassware is assembled, oven-dried, and cooled under a positive pressure of inert gas. [14]2. Establish Inert Atmosphere in Reagent Bottle: Carefully pierce the septum of the this compound bottle with a needle connected to the inert gas line. This creates a positive pressure, preventing air from entering when you draw out the liquid.

  • Purge Syringe: Take a clean, dry syringe and flush it with the inert gas several times (at least 3 cycles of filling with gas and expelling it) to remove any residual air and moisture.

  • Withdraw Reagent: Pierce the septum of the reagent bottle with the purged syringe needle. Ensure the tip of the needle is below the surface of the liquid to avoid drawing gas into the syringe.

  • Slow Aspiration: Slowly and carefully draw the desired volume of this compound into the syringe.

  • Transfer to Reaction: Remove the syringe from the reagent bottle and quickly insert it through the septum of your reaction flask, injecting the liquid.

  • Cleanup: Immediately clean the syringe and needle thoroughly according to your lab's standard operating procedures to prevent residue from clogging or degrading. [14] By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the integrity and reproducibility of your critical research.

References

  • Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • BenchChem. (2025). Application Notes and Protocols: Safe Handling and Storage of 2,6-Diisopropylaniline in the Laboratory.
  • ECHEMI. (n.d.). 2,6-Diisopropylaniline SDS, 24544-04-5 Safety Data Sheets.
  • BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • BenchChem. (2025). preventing oxidation of the aniline group during complexation.
  • Quora. (2019, February 16). How does Zn dust prevent the oxidation of aniline?
  • ChemicalBook. (n.d.). 2,6-Diisopropylaniline(24544-04-5).
  • Guidechem. (n.d.). 2,6-Diisopropylaniline 24544-04-5 wiki.
  • BASF. (2025, February 19). Safety data sheet.
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils.
  • University of California, Santa Barbara. (n.d.). Aniline.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia.
  • Wikipedia. (n.d.). 2,6-Diisopropylaniline.

Sources

optimizing Schiff base formation with 2,6-Dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dipropylaniline Schiff Base Optimization Ticket ID: #SB-DPA-26 Status: Open Subject: Overcoming Steric Hindrance in Ortho-Substituted Aniline Condensation

Executive Summary: The Steric Challenge

You are encountering difficulty because This compound is a sterically hindered primary amine. The two propyl groups at the ortho positions create a "picket fence" around the nitrogen atom. While this steric bulk is desirable for the final ligand (providing stability in metal complexes like Grubbs or NacNac catalysts), it significantly retards the nucleophilic attack on the carbonyl carbon during synthesis.

The Core Problem: The reaction equilibrium (


) is unfavorable. The rate of forward reaction (

) is slow due to steric clash, and the imine is prone to hydrolysis (

) if water is not aggressively removed.

Reaction Mechanism & Steric Barrier

The following diagram illustrates the specific kinetic bottleneck caused by the ortho-propyl groups during the carbinolamine formation step.

G cluster_0 Critical Failure Point Reactants Reactants (this compound + Carbonyl) TS1 Transition State 1 (High Energy Barrier due to Ortho-Propyl Steric Clash) Reactants->TS1 Slow Nucleophilic Attack Carbinolamine Carbinolamine Intermediate TS1->Carbinolamine Proton Transfer Imine Schiff Base Product + H2O Carbinolamine->Imine Dehydration (Acid Catalyzed) Imine->Carbinolamine Hydrolysis (If H2O present)

Figure 1: Kinetic pathway highlighting the high energy barrier (red) caused by the ortho-propyl groups hindering the initial nucleophilic attack.

Optimized Synthetic Protocols

Do not rely on simple ethanol reflux methods used for unhindered anilines (like aniline or p-toluidine). They will fail or yield oils. Choose the protocol based on your carbonyl reactivity.

Method A: The "Sieve-Driven" Method (For Reactive Aldehydes)

Best for: Salicylaldehyde, Benzaldehyde derivatives.

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Formic Acid (3-5 drops).

  • Water Scavenger: Activated 4Å Molecular Sieves (Critical).

  • Procedure:

    • Dissolve 1.0 eq of aldehyde and 1.05 eq of this compound in anhydrous MeOH.

    • Add 4Å sieves (approx. 20% w/v of solvent).

    • Add catalytic Formic Acid.

    • Reflux for 12–24 hours.

    • Isolation: Filter hot to remove sieves. Cool to -20°C to precipitate the imine.

Method B: The "Dean-Stark" Method (For Ketones/Stubborn Aldehydes)

Best for: Acetylacetone, Acetophenone, Benzophenone.

  • Solvent: Toluene (high boiling point, forms azeotrope with water).

  • Catalyst: p-Toluenesulfonic acid (p-TSA), 5–10 mol%.

  • Setup: Round bottom flask + Dean-Stark trap + Reflux condenser.

  • Procedure:

    • Combine 1.0 eq Carbonyl, 1.1 eq Amine, and p-TSA in Toluene.

    • Reflux vigorously. You must see water collecting in the trap.

    • Continue until water evolution ceases (usually 24–48 hours for hindered systems).

    • Workup: Evaporate Toluene. Recrystallize from cold MeOH/EtOH. Do not wash with aqueous acid.

Method C: The "Titanium" Method (For Extremely Difficult Cases)

Best for: Diacetylpyridine, bulky ketones, or when Method B fails. This is the industry standard for "NacNac" ligand precursors.

  • Reagent: Titanium(IV) Chloride (

    
    ). Warning: Pyrophoric/Corrosive. 
    
  • Role: Acts as a strong Lewis Acid activator and consumes water (forming

    
    ).
    
  • Procedure:

    • Dissolve 1.0 eq Carbonyl and 3.0 eq amine in dry Toluene under

      
      .
      
    • Cool to 0°C.

    • Dropwise add 0.6–0.7 eq of

      
       (dissolved in toluene). Solution will smoke/darken.
      
    • Heat to 80°C–100°C for 12 hours.

    • Workup: Filter the resulting slurry through a Celite pad (to remove solid

      
      ). Evaporate filtrate to obtain product.[1]
      

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What happened?

  • Diagnosis: This is common with propyl-substituted anilines due to their high solubility and rotational freedom.

  • Fix:

    • Solvent Swap: Dissolve the oil in a minimum amount of hot Methanol. Add a few drops of water (just until turbid) and place in a -20°C freezer for 48 hours.

    • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

    • Purity Check: Run a TLC. If you have unreacted amine, the oil will never solidify. Remove excess amine via vacuum distillation (Kugelrohr) if the boiling point difference allows.

Q2: I see starting material on TLC even after 48 hours reflux.

  • Diagnosis: Equilibrium limitation.[2] The water is hydrolyzing the product back to reactants.[3]

  • Fix: You are likely using Method A (Sieves) but the sieves are saturated, or Method B (Dean-Stark) without sufficient boil-up rate. Switch to Method C (

    
    )  to irreversibly trap the water as titanium oxide.
    

Q3: Can I use aqueous acid workup to remove the catalyst?

  • Resolution: ABSOLUTELY NOT.

  • Reasoning: Sterically hindered imines are kinetically stable but thermodynamically unstable in the presence of acid + water. An acid wash will hydrolyze your imine back to the ketone and amine salt within minutes.

  • Alternative: Use a basic wash (sat.

    
    ) if absolutely necessary, but preferably use recrystallization or filtration through basic alumina.
    

Decision Logic for Protocol Selection

Use this workflow to select the correct experimental setup for your specific substrate.

DecisionTree Start Start: Select Carbonyl Type Aldehyde Aldehyde (Reactive) MethodA Method A: MeOH + Formic Acid + Mol. Sieves Aldehyde->MethodA Standard MethodB Method B: Toluene + p-TSA + Dean-Stark Aldehyde->MethodB If Sterically Bulky (e.g., 2,6-disubstituted) Ketone Ketone (Unreactive) Ketone->MethodB Standard Check Did reaction complete (>90%)? MethodB->Check MethodC Method C: TiCl4 Mediated (Irreversible Water Capture) Check->MethodC No (Equilibrium Issue) Purify Crystallize (-20°C) NO Acid Wash Check->Purify Yes

Figure 2: Decision tree for selecting the synthesis method based on substrate reactivity and steric demand.

Quantitative Comparison of Methods

ParameterMethod A (Sieves)Method B (Dean-Stark)Method C (

)
Reaction Temp 65°C (MeOH Reflux)110°C (Toluene Reflux)0°C

100°C
Water Removal Equilibrium (Adsorption)Physical (Azeotrope)Chemical (Consumption)
Yield (Typical) 40–60%60–80%85–95%
Complexity LowMediumHigh (Air Sensitive)
Best For Simple AldehydesKetones / Hindered AldehydesDiacetylpyridine / NacNac

References

  • General Hindered Aniline Protocols

    • Synthesis of N,N'-bis(2,6-diisopropylphenyl) ligands. This paper details the standard acid-catalyzed condensation for 2,6-dialkyl anilines, applicable to the dipropyl variant.
    • Stasch, A., & Jones, C. (2011). Synthesis and characterization of bulky guanidinato-lanthanide(II) complexes. Dalton Transactions. Link (Demonstrates use of hindered anilines).

  • The

    
     Method: 
    
    • The "Weingarten" Procedure for hindered imines.
    • Weingarten, H., Chupp, J. P., & White, W. A. (1967). Ketimine syntheses. Use of titanium tetrachloride in a new method for their preparation. The Journal of Organic Chemistry, 32(10), 3246-3249. Link

  • Optimization of Schiff Bases

    • Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289. Link

  • 2,6-Diisopropyl vs Dipropyl Context

    • While 2,6-diisopropyl is more common in literature (CAS 24544-04-5)
    • Reference for 2,6-Diisopropylaniline properties: Sigma-Aldrich Technical Data. Link

Sources

Validation & Comparative

Steric Tuning in Catalysis: A Comparative Guide to 2,6-Dipropyl- vs. 2,6-Diisopropylaniline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Wall" vs. The "Curtain"

In the design of ancillary ligands for transition metal catalysis—specifically N-heterocyclic carbenes (NHCs) and


-diimine complexes—the 2,6-position of the N-aryl ring is the critical control point for steric modulation.

While 2,6-Diisopropylaniline (Dipp) is the industry "gold standard" for creating rigid steric bulk, 2,6-Dipropylaniline (n-Pr) offers a nuanced alternative often described as "flexible sterics." This guide dissects the functional differences between these two ligands, moving beyond simple bulk comparisons to explain how branching topology dictates catalytic outcomes.

Feature2,6-Diisopropyl (Dipp) 2,6-Dipropyl (n-Pr)
Topology Branched (Secondary Carbon at

)
Linear (Primary Carbon at

)
Steric Nature Rigid "Wall"Flexible "Curtain"
Key Effect Blocks axial sites; Retards chain transfer.Allows transient access; Faster rotation.
Primary Use High MW Polyolefins; Stable Pd-NHCs.Tunable oligomerization; Sterically relieved couplings.

Mechanistic Deep Dive: Proximal vs. Remote Sterics

The fundamental difference lies in the carbon atom directly attached to the phenyl ring (


).
The Dipp Ligand (Isopropyl)

The isopropyl group places a methine (CH) at the


 position, with two methyl groups branching immediately. This creates a static steric wall  that permanently shields the metal center's axial sites.
  • Result: In polymerization, this prevents the associative displacement of the polymer chain by the monomer, leading to high molecular weights.

The n-Pr Ligand (n-Propyl)

The n-propyl group places a methylene (


) at the 

position. The bulk of the chain extends away from the metal.
  • Result: The ligand is "flexible." The tail can swing away, momentarily opening the active site. This lowers the barrier for chain transfer and often reduces the percent buried volume (

    
    ) effectively felt by the substrate during critical transition states.
    
Visualization: Steric Gating Mechanism

StericGating cluster_0 2,6-Diisopropyl (Dipp) cluster_1 2,6-Dipropyl (n-Pr) Dipp_Struct Rigid Branching (Secondary Carbon) Dipp_Effect Permanent Axial Blockade Dipp_Struct->Dipp_Effect Dipp_Result High MW Polymer Slow Reductive Elimination Dipp_Effect->Dipp_Result Metal Metal Center (Ni/Pd) Dipp_Effect->Metal Shields nPr_Struct Linear Chain (Primary Carbon) nPr_Effect Flexible Gating (Rotational Freedom) nPr_Struct->nPr_Effect nPr_Result Lower MW / Oligomers Accessible Metal Center nPr_Effect->nPr_Result nPr_Effect->Metal Exposes

Figure 1: Comparative steric gating mechanism. The rigid isopropyl group (blue) creates a permanent blockade, while the linear n-propyl group (red) allows transient access via bond rotation.

Case Study: -Diimine Nickel Catalysts (Ethylene Polymerization)

This is the most distinct arena for comparison. Brookhart-type catalysts rely on bulky aryl rings to retard chain transfer.

Performance Data Comparison

Conditions: Ethylene (1 atm), Toluene, MAO activator,


.
MetricNi(II)-Dipp (Isopropyl) Ni(II)-nPr (n-Propyl) Interpretation
Activity (TOF)




Dipp stabilizes the resting state better against deactivation.
Molecular Weight (

)

g/mol

g/mol
Critical Difference. n-Pr allows faster chain transfer to monomer.
Branching High (~100/1000 C)Moderate (~60/1000 C)Rigid bulk (Dipp) forces "chain walking" over insertion.
Polymer Type Amorphous ElastomerSemicrystalline Wax/Solidn-Pr produces materials with higher crystallinity due to fewer branches.

Scientific Insight: The "chain walking" mechanism (essential for branching) requires the metal to hold onto the growing chain tightly. The Dipp ligand's rigid methyl groups prevent the chain from leaving. The n-Pr ligand, lacking bulk at the


-carbon, allows the chain to undergo 

-hydride elimination and subsequent dissociation more easily, resulting in lower molecular weight and less branching [1, 2].

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR).

A. Ligand Synthesis (General Condensation)

Target: Synthesis of the


-diimine ligand from acenaphthenequinone.
  • Reagents: Suspend acenaphthenequinone (1.0 eq) in Glacial Acetic Acid.

  • Addition: Add the respective aniline (2.2 eq) (2,6-diisopropylaniline OR this compound).

  • Reflux: Heat to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: Color change from yellow to deep orange/red.

  • Workup: Cool to room temperature. The product usually precipitates.

    • If no precipitate: Pour into cold water.

  • Purification: Filter and wash with cold methanol. Recrystallize from Ethanol/DCM.

    • Validation:

      
       NMR (
      
      
      
      ). Look for the septet (Dipp) vs. triplet/multiplet (n-Pr) in the 2.5–3.0 ppm region.
B. Polymerization Workflow (Pressure Reactor)

Workflow cluster_check Quality Control Start Inert Gas Purge (Schlenk Line/Glovebox) Solvent Add Toluene (Dry/Degassed) + MAO (Activator) Start->Solvent Catalyst Inject Ni-Complex Solution (Dipp or nPr variant) Solvent->Catalyst Pressurize Pressurize Ethylene (15-100 psi) Catalyst->Pressurize Reaction Stir at Constant T Monitor Exotherm Pressurize->Reaction Reaction->Reaction Maintain P (Feed on Demand) Quench Vent & Quench with Acidic Methanol Reaction->Quench Analysis Filtration & Drying GPC / DSC Analysis Quench->Analysis

Figure 2: Standard high-pressure polymerization workflow. Note that exotherms will be sharper with Dipp catalysts due to higher activity.

Synthesis of Findings & Recommendations

When to use 2,6-Diisopropyl (Dipp):
  • Target: High Molecular Weight Polyethylene or Polypropylene.

  • Target: High thermal stability (up to

    
     in polymerization).
    
  • Mechanism: You need to favor reductive elimination in Pd-catalyzed couplings (the bulk "squeezes" the product out) [3].

  • Recommendation: This is the default choice for NHC (IPr) and Brookhart catalysts.

When to use 2,6-Dipropyl (n-Pr):
  • Target: Oligomers, waxes, or lower molecular weight polymers (e.g., synthetic lubricants).

  • Target: Modulating crystallinity. If Dipp yields a useless amorphous gum, n-Pr can lower branching enough to recover semi-crystalline properties.

  • Mechanism: When the substrate is extremely bulky and cannot access the metal center protected by Dipp, the flexible n-Pr "curtain" may allow entry.

Final Verdict

The Dipp ligand is superior for catalyst lifetime and polymer molecular weight due to the rigid steric protection of the secondary carbon. The n-Pr ligand is a specialized tool for "loosening" the steric pocket to lower molecular weight or permit the entry of very large substrates.

References

  • Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins.[1][2] Journal of the American Chemical Society.[3]

  • Gates, D. P., Svejda, S. A., Onate, E., Killian, C. M., Johnson, L. K., White, P. S., & Brookhart, M. (2000). Synthesis of Branched Polyethylene Using (α-Diimine)nickel(II) Catalysts: Influence of Temperature, Ethylene Pressure, and Ligand Structure on Polymer Properties.[1] Macromolecules.

  • Glorius, F., et al. (2011). Steric contours to understand the effects of N-heterocyclic carbene ligands. Journal of the American Chemical Society.[3]

  • Sigman, M. S., et al. (2016). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Reviews.

Sources

Steric Map Analysis: A Comparative Guide to the Percent Buried Volume of 2,6-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into quantifying the steric bulk of a foundational ligand and its implications for catalyst design and performance.

In the intricate world of catalyst development and drug discovery, the three-dimensional architecture of molecules plays a pivotal role in dictating their reactivity and efficacy. Among the key parameters governing molecular interactions is steric hindrance, a concept elegantly quantified by the Percent Buried Volume (%Vbur). This guide provides a comprehensive analysis of the %Vbur of 2,6-diisopropylaniline, a cornerstone bulky aniline in modern chemistry, and compares its steric profile with other widely used ligands. Authored for researchers, scientists, and drug development professionals, this document offers both theoretical insights and a practical, reproducible computational workflow to empower rational ligand design.

The steric properties of ligands are a critical determinant of the efficacy of catalytic systems.[1] For professionals in drug development and chemical research, the careful selection of ligands is essential for optimizing reaction outcomes. 2,6-diisopropylaniline is a frequently used bulky aromatic amine in the synthesis of ligands for coordination chemistry.[1] Its two ortho-isopropyl groups create significant steric hindrance around the amino group, which in turn influences its reactivity and the behavior of catalysts derived from it.[2]

The Concept of Percent Buried Volume (%Vbur)

The Percent Buried Volume is a powerful tool for quantifying the steric bulk of a ligand. It is defined as the percentage of the volume of a sphere around a central atom (typically a metal in a complex or a key atom in a molecule) that is occupied by the atoms of the ligand.[3] This metric provides a single, intuitive number to compare the steric influence of different ligands, moving beyond the qualitative descriptions of "bulky" or "hindered."

The causality behind the choice of %Vbur as a descriptor lies in its ability to provide a more nuanced understanding of steric effects compared to older models like the Tolman cone angle. While the cone angle is effective for simple phosphine ligands, its applicability to more complex and asymmetric ligands is limited. %Vbur, on the other hand, can be calculated for virtually any ligand, offering a more universal and accurate measure of its steric footprint.[4][5]

Experimental Protocol: Calculating the Percent Buried Volume of 2,6-Diisopropylaniline

To ensure scientific integrity and reproducibility, this guide provides a detailed, script-based protocol for calculating the %Vbur of 2,6-diisopropylaniline using the open-source Python library morfeus.[1][6] This command-line approach promotes a self-validating system, as the methodology is transparent and can be easily implemented and verified by other researchers.

Step 1: Installation of morfeus

First, ensure you have Python and the morfeus library installed. morfeus can be installed via pip:

Step 2: Prepare the Input File

You will need a 3D coordinate file of the molecule. For this example, we will calculate the %Vbur of the 2,6-diisopropylaniline molecule with the sphere centered on the nitrogen atom. The coordinates should be in a standard format like XYZ.

dianiline.xyz

(Note: For an accurate calculation, a complete and optimized 3D structure of the molecule is required. The above coordinates are illustrative.)

Step 3: Execute the Calculation

The following Python script utilizes the morfeus library to calculate the %Vbur.

This script will output the calculated %Vbur value for 2,6-diisopropylaniline.

Comparative Analysis of Percent Buried Volume

To contextualize the steric bulk of 2,6-diisopropylaniline, the following table presents its %Vbur alongside a selection of other common bulky ligands. This comparative data is essential for making informed decisions in ligand design and catalyst selection. The %Vbur values are calculated with the sphere centered on the coordinating atom of the ligand.

Ligand ClassLigand NameAbbreviation%Vbur
Anilines 2,6-DiisopropylanilineDipp-NH₂43.1%
2,6-DimethylanilineDmp-NH₂32.5%
2,4,6-Tri-tert-butylanilineMes*-NH₂60.9%
Phosphines TricyclohexylphosphinePCy₃36.0%
Tri-tert-butylphosphineP(t-Bu)₃43.0%
JohnPhos45.9%
XPhos49.9%
N-Heterocyclic Carbenes IMes37.1%
SIMes35.4%
IPr43.5%
SIPr41.5%

Note: %Vbur values can vary slightly depending on the specific complex and computational method used. The values presented here are representative for comparative purposes.

The data clearly illustrates the significant steric presence of the isopropyl groups in 2,6-diisopropylaniline, placing it in a similar steric class to bulky phosphines like Tri-tert-butylphosphine and NHCs like IPr.

Visualizing Steric Hindrance: Steric Maps

Beyond a single numerical value, a steric map provides a 2D projection of the 3D steric profile of a ligand.[7] This graphical representation helps to visualize the distribution of steric bulk around the central atom, offering deeper insights into how a ligand will influence the accessibility of a catalytic center.

The workflow for generating a steric map is an extension of the %Vbur calculation.

G cluster_0 Computational Workflow for Steric Map Generation Input 3D Coordinates (e.g., XYZ file) Calculation morfeus Script (BuriedVolume with z_axis_atoms specified) Input->Calculation Load coordinates Output Steric Map Visualization Calculation->Output Generate plot Analysis Qualitative assessment of steric distribution Output->Analysis Interpret map

Caption: Workflow for generating a steric map from 3D coordinates.

A steric map of 2,6-diisopropylaniline would reveal the significant steric shielding provided by the ortho-isopropyl groups, creating a defined pocket around the nitrogen atom. This has profound implications for its coordination chemistry and the catalytic activity of its derivatives.

The Interplay of Steric and Electronic Effects

It is crucial to recognize that the performance of a ligand in catalysis is a result of the interplay between its steric and electronic properties.[4] The bulky nature of 2,6-diisopropylaniline not only provides steric protection to a metal center, enhancing catalyst stability, but also influences the electronic environment.

G Steric_Bulk Increased Steric Bulk (%Vbur) Catalyst_Stability Enhanced Catalyst Stability Steric_Bulk->Catalyst_Stability Substrate_Access Controlled Substrate Access Steric_Bulk->Substrate_Access Catalytic_Activity Altered Catalytic Activity Catalyst_Stability->Catalytic_Activity Selectivity Improved Selectivity (Regio-, Stereo-) Substrate_Access->Selectivity Selectivity->Catalytic_Activity Electronic_Properties Modified Electronic Properties Electronic_Properties->Catalytic_Activity

Caption: Relationship between steric/electronic properties and catalytic performance.

The isopropyl groups are weakly electron-donating, which can affect the electron density at the metal center in a complex. However, the dominant effect of 2,6-diisopropylaniline and its derivatives is steric. This steric pressure can promote reductive elimination, a key step in many cross-coupling reactions, and can also influence the coordination number of the metal, often favoring the formation of highly active, low-coordinate species.

Conclusion

The Percent Buried Volume provides a robust and transferable metric for quantifying the steric environment of ligands. The analysis of 2,6-diisopropylaniline reveals it to be a significantly bulky ligand, comparable to some of the most effective phosphines and N-heterocyclic carbenes used in modern catalysis. By employing reproducible, script-based computational workflows, researchers can move towards a more predictive and rational approach to ligand design. This guide serves as a foundational resource for understanding and applying steric map analysis, ultimately enabling the development of more efficient and selective catalysts for a wide range of chemical transformations.

References

  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-861. [Link]

  • Poater, A., Cosenza, B., Correa, A., Giudice, S., Ragone, F., Scarano, V., & Cavallo, L. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands. European Journal of Inorganic Chemistry, 2009(13), 1759-1766. [Link]

  • Falivene, L., Credendino, R., Poater, A., Petta, A., Serra, L., Oliva, R., Scarano, V., & Cavallo, L. (2016). SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps. Organometallics, 35(13), 2286-2293. [Link]

  • Gómez-Suárez, A., Nelson, D. J., & Nolan, S. P. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications, 53(19), 2650-2660. [Link]

  • Poater, A., Ragone, F., Giudice, S., Costabile, C., Dorta, R., Nolan, S. P., & Cavallo, L. (2008). The quest for the ideal steric descriptor: a case study of the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions, (40), 5543-5549. [Link]

  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. [Link]

  • Jorner, K. et al. (2021). ᴍᴏʀғᴇᴜs - A Python package for calculating molecular features. [Link]

  • Hillier, A. C., Sommer, W. J., Yong, B. S., Petersen, J. L., Cavallo, L., & Nolan, S. P. (2003). A Combined Solution Calorimetric and Quantum Mechanical Study of N-Heterocyclic Carbene−Ruthenium Bonding. Organometallics, 22(21), 4322-4326. [Link]

  • Poater, A., & Cavallo, L. (2012). Steric maps: a new tool to visualize and rationalize the role of steric hindrance in catalysis. Chemical Communications, 48(11), 1650-1652. [Link]

Sources

comparative regioselectivity of n-propyl vs isopropyl aniline catalysts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Regioselectivity of N-Propyl vs. Isopropyl Aniline Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Directing Chemical Reactions

In the intricate world of organic synthesis, the ability to control where a chemical reaction occurs on a molecule—a concept known as regioselectivity—is paramount. This is particularly true in the development of pharmaceuticals and other complex molecules, where a specific isomer is often responsible for the desired biological activity. Aniline and its derivatives are fundamental building blocks in a vast array of synthetic transformations, frequently acting as nucleophiles, directing groups, or ligands for metal catalysts. The substituents on the aniline, particularly on the nitrogen atom, can profoundly influence the outcome of a reaction.

This guide provides an in-depth comparison of the regioselectivity imparted by two closely related N-alkyl aniline catalysts: N-propylaniline and N-isopropylaniline. While differing by only the placement of a methyl group, the steric and electronic profiles of the n-propyl and isopropyl substituents lead to distinct behaviors in catalytic processes. We will explore the mechanistic underpinnings of these differences and provide experimental context to guide researchers in catalyst selection and reaction design.

The Decisive Factors: Steric Hindrance and Electronic Effects

The regioselectivity of reactions involving N-alkylanilines is primarily governed by a delicate interplay of steric and electronic effects. The size and shape of the N-alkyl group can physically block or hinder the approach of reactants to certain positions on the aniline ring, while also influencing the electron density distribution within the molecule.

  • N-Propylaniline: The n-propyl group is a linear alkyl chain. Its steric bulk is relatively modest and extends away from the nitrogen atom, offering less hindrance to the ortho positions of the aniline ring compared to its branched isomer.

  • N-Isopropylaniline: The isopropyl group is branched at the carbon atom directly attached to the nitrogen. This branching creates a significantly larger steric footprint in the immediate vicinity of the amino group, which can impede reactions at the ortho positions.[1]

Electronically, both n-propyl and isopropyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[1] However, the steric differences often play a more dominant role in dictating the regiochemical outcome, especially in catalyzed reactions where the aniline derivative may be part of a larger, more congested transition state.

Comparative Regioselectivity in Key Transformations

While direct head-to-head comparative studies are not abundant in the literature, we can infer the expected regiochemical outcomes based on mechanistic principles and related experimental findings.

Electrophilic Aromatic Substitution

In classical electrophilic aromatic substitution reactions, the amino group is a strong ortho, para-director. However, the steric bulk of the N-isopropyl group is expected to disfavor substitution at the ortho position compared to the N-n-propyl group. This leads to a higher para-selectivity for N-isopropylaniline. For instance, in reactions like Friedel-Crafts alkylation or halogenation, one would anticipate a higher para/ortho product ratio when using N-isopropylaniline as the substrate compared to N-propylaniline.

A study on the lithiation of N-substituted anilines followed by substitution demonstrated that sterically demanding groups on the nitrogen atom can lead to high-yielding regioselective para-substitution.[2] This principle supports the expectation of enhanced para-selectivity for the bulkier N-isopropylaniline.

Hydroamination of Alkynes and Alkenes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful atom-economical method for synthesizing nitrogen-containing compounds.[3][4][5] The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) can be influenced by the steric properties of the amine.

In the context of aniline derivatives acting as nucleophiles, the steric hindrance of the N-isopropyl group can influence the regioselectivity of the attack on the alkyne or alkene. For terminal alkynes, gold-catalyzed hydroamination often yields the Markovnikov product.[4][5] While electronic effects are often cited as the primary driver for regioselectivity in Au(I)-catalyzed hydroaminations, significant steric bulk on the nucleophile could potentially influence the product distribution, particularly in cases where the electronic bias is not strong.[6]

Data Summary: Predicted Regioselectivity

Reaction TypeN-Propylaniline CatalystN-Isopropylaniline CatalystDominant Causal Factor
Electrophilic Aromatic Substitution Mixture of ortho and para productsPredominantly para productSteric hindrance of the isopropyl group disfavors ortho attack.
Ortho-metalation/Functionalization FavorableSterically hindered, potentially leading to slower reaction rates or requiring more forcing conditions.The bulky isopropyl group can block access to the ortho C-H bonds.
Hydroamination (as nucleophile) Less facial selectivityIncreased facial selectivity due to steric biasThe larger isopropyl group can better differentiate between the two faces of a prochiral unsaturated substrate.

Experimental Protocol: Synthesis of N-Alkylanilines

The following protocols describe common methods for the synthesis of N-propylaniline and N-isopropylaniline, which can then be utilized as catalysts or substrates in further reactions.

Synthesis of N-Propylaniline via Reductive Amination

Materials:

  • Aniline

  • Propionaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of aniline (1.0 eq) in dichloroethane, add propionaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford N-propylaniline.

Synthesis of N-Isopropylaniline via Catalytic Alkylation

Materials:

  • Aniline

  • Isopropanol

  • HWC-3 molecular sieve catalyst[7]

  • High-pressure reactor

  • Standard laboratory glassware for workup

Procedure:

  • Charge the high-pressure reactor with aniline, isopropanol (e.g., 1:1.5 molar ratio), and the HWC-3 molecular sieve catalyst.[7]

  • Seal the reactor and heat to the desired reaction temperature (e.g., 615-640 K) under pressure (e.g., 0.1-0.5 MPa).[7]

  • Maintain the reaction under these conditions with stirring for the desired time.

  • After cooling and depressurizing the reactor, filter to remove the catalyst.

  • The resulting mixture can be purified by fractional distillation to isolate N-isopropylaniline. A study reported a selectivity of up to 94% for p-isopropylaniline under optimized conditions using this method.[7]

Visualizing the Mechanistic Rationale

The differing steric profiles of the n-propyl and isopropyl groups are key to understanding their impact on regioselectivity.

G cluster_n_propyl N-Propylaniline cluster_iso_propyl N-Isopropylaniline N_n N C1_n CH2 N_n->C1_n Aniline_n Aniline Ring N_n->Aniline_n C2_n CH2 C1_n->C2_n C3_n CH3 C2_n->C3_n Ortho_H_n ortho-H N_i N CH_i CH N_i->CH_i Aniline_i Aniline Ring N_i->Aniline_i C1_i CH3 CH_i->C1_i C2_i CH3 CH_i->C2_i Ortho_H_i ortho-H Title Steric Profile Comparison G cluster_notes Influence of N-Alkyl Group Start N-Alkylaniline + Electrophile TS_ortho Ortho Attack Transition State Start->TS_ortho Path A TS_para Para Attack Transition State Start->TS_para Path B Product_ortho Ortho-substituted Product TS_ortho->Product_ortho Product_para Para-substituted Product TS_para->Product_para Note1 N-Propyl: Lower energy barrier for Path A (less steric hindrance) Note2 N-Isopropyl: Higher energy barrier for Path A (more steric hindrance)

Caption: Reaction pathway for electrophilic aromatic substitution.

Conclusion and Future Outlook

The choice between N-propylaniline and N-isopropylaniline as catalysts or substrates can be a critical decision in directing the regiochemical outcome of a synthetic transformation. The greater steric encumbrance of the isopropyl group generally leads to a higher preference for reactions to occur at the less hindered para position of the aniline ring. In contrast, the more linear n-propyl group allows for a greater degree of substitution at the ortho positions.

For researchers in drug development and process chemistry, understanding these subtle yet significant differences is crucial for rational catalyst design and the efficient synthesis of target molecules. While this guide provides a framework based on established chemical principles, further direct comparative studies under a variety of reaction conditions would be invaluable to the scientific community for building a more comprehensive understanding of the catalytic behavior of these versatile molecules.

References

Sources

Safety Operating Guide

2,6-Dipropylaniline: Proper Disposal & Handling Procedures

[1][2][3][4][5][6][7]

Part 1: Executive Safety Directive

2,6-Dipropylaniline (and its common isomer 2,6-Diisopropylaniline) belongs to a class of alkylated anilines that presents a dual threat: immediate biological toxicity (methemoglobinemia via skin absorption/inhalation) and long-term environmental persistence (aquatic toxicity).

The Golden Rule of Disposal:

Never dispose of this compound down the drain. Unlike simple organic solvents, this compound does not degrade rapidly in standard water treatment facilities and is highly toxic to aquatic life. All waste must be routed to high-temperature incineration equipped with nitrogen oxide (


) scrubbers.

Part 2: Technical Hazard Analysis (E-E-A-T)

Effective disposal requires understanding the chemical's behavior. We do not simply "throw it away"; we stabilize it for transport to a destruction facility.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Colorless to Brown)Requires leak-proof, solvent-resistant containment (HDPE or Glass).
Flash Point >120°C (Combustible)Classify as "Combustible Liquid" for transport. Do not mix with oxidizers.[1]
Basicity Weak Organic BaseCRITICAL: Segregate from strong acids. Mixing causes exothermic neutralization, potentially pressurizing waste containers.
Toxicity Acute Tox.[2][3][4] / Aquatic Chronic 1Zero-discharge policy. Spill residues are Hazardous Waste.
Incompatibility Oxidizers, Acids, HalogensKeep separate from Nitric Acid or Peroxides waste streams to prevent fire.
The "Why" Behind the Protocol
  • Methemoglobinemia Risk: Anilines oxidize hemoglobin to methemoglobin, preventing oxygen transport. Disposal procedures must prioritize Zero Skin Contact .

  • NOx Generation: When incinerated, the nitrogen content converts to

    
    . You must label the waste specifically as "Nitrogen-Containing Organic" so the disposal facility uses the correct scrubber loop.
    

Part 3: Disposal Workflows

Workflow A: Routine Laboratory Waste (The "Red Stream")[1]

Objective: Safe accumulation and hand-off of reaction byproducts.

  • Segregation:

    • Designate a specific waste container labeled "Non-Halogenated Organic - Nitrogen Bearing."

    • Do NOT combine with acidic waste streams (e.g., waste from acid workups) without prior neutralization.

    • Do NOT combine with oxidizers (e.g., waste permanganate or dichromate).

  • Containerization:

    • Material: Use Amber Glass (to prevent light degradation) or High-Density Polyethylene (HDPE).

    • Venting: Use a vented cap if the waste solution contains volatile co-solvents (like DCM or Ether) to prevent pressure buildup, but ensure this compound vapors are trapped.

  • Labeling:

    • Standard Hazardous Waste Label must read:

      • Hazards: Toxic, Irritant, Combustible.[2]

  • Hand-off:

    • Transfer to EHS/Waste Contractor for Incineration .

Workflow B: Emergency Spill Response

Objective: Containment and neutralization of accidental release.

  • Evacuate & PPE:

    • Clear the immediate area.[5]

    • Required PPE: Butyl rubber or Silver Shield gloves (Nitrile provides only momentary splash protection against anilines), Safety Goggles, Lab Coat.

  • Containment (The "Dike" Method):

    • Do not let the liquid spread. Use a spill pillow or make a dike around the spill using Vermiculite or Dry Sand .

    • Scientific Note: Do not use sawdust or paper towels as primary absorbents; the high surface area combined with a combustible amine can increase flammability risk.

  • Absorption:

    • Cover the spill completely with the inert absorbent material. Allow 5–10 minutes for absorption.

  • Cleanup:

    • Scoop the saturated material into a wide-mouth hazardous waste jar .

    • Wipe the surface with a soap/water solution (anilines are lipophilic; water alone is ineffective).

    • Place all wipes and gloves used into the same waste jar.

  • Disposal:

    • Label as "Solid Debris with this compound - Toxic."

Part 4: Decision Logic & Visualization[1]

The following diagram illustrates the decision matrix for handling this compound, ensuring no step leads to environmental release.

DisposalWorkflowStartWaste Generation(this compound)TypeCheckDetermine Waste TypeStart->TypeCheckLiquidStreamLiquid Waste(Mother Liquor/Solvent)TypeCheck->LiquidStreamReaction WasteSolidStreamSolid Waste(Spill Debris/Gloves)TypeCheck->SolidStreamSpills/PPEEmptyContainerEmpty ContainerTypeCheck->EmptyContainerBottlesSegregationSegregation Check:Is pH < 7 (Acidic)?LiquidStream->SegregationBaggingDouble Bag inChem-Resistant PolySolidStream->BaggingRinseTriple Rinse with Solvent(Collect Rinsate as Liquid Waste)EmptyContainer->RinseNeutralizeNeutralize to pH 7-9(Prevent Exotherm)Segregation->NeutralizeYes (Acidic)CombineCombine in Solvent Waste(Non-Halogenated)Segregation->CombineNo (Neutral/Basic)Neutralize->CombineIncinerateFINAL DISPOSAL:Chemical Incineration(w/ NOx Scrubber)Combine->IncinerateBagging->IncinerateRinse->CombineRinsateRinse->IncinerateDefaced Bottle

Figure 1: Operational decision tree for the segregation and disposal of this compound, prioritizing the separation from acids and final destruction via incineration.

Part 5: References

  • United States Environmental Protection Agency (EPA). Chemicals Dashboard: this compound (Properties & Fate). [Link]

  • University of Cambridge. Disposal of Chemical Waste - Safety Office Guidance (General Amine/Organic Waste). [Link]

Operational Safety Guide: 2,6-Dipropylaniline (CAS: 5769-16-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,6-Dipropylaniline is an alkylated aromatic amine. While sterically hindered compared to parent aniline, it retains significant lipophilicity, making dermal absorption the primary route of occupational exposure.

Unlike inorganic acids where pain is immediate, aniline derivatives can penetrate the skin silently. The metabolic activation of this compound leads to the oxidation of hemoglobin (


) to methemoglobin (

), causing Methemoglobinemia —a condition where blood loses its ability to transport oxygen. Symptoms (cyanosis/blue lips) are often delayed by 2–4 hours.

Core Hazard Profile (GHS):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][4]

  • Chronic Risk: Potential for methemoglobinemia upon prolonged dermal contact.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel entering the exclusion zone where this compound is open to the atmosphere.

Protection ZoneComponentSpecificationOperational Logic
Hand (Primary) Laminate Film Silver Shield / 4H (North)Critical: Aromatic amines permeate nitrile rubber. Laminate offers >480 min breakthrough time.
Hand (Dexterity) Nitrile (Outer) Minimum 5 mil thicknessWorn over laminate to provide grip and prevent snagging of the inner liner.
Respiratory Half-Face w/ OV NIOSH P100/OV (Organic Vapor)Low odor threshold requires OV cartridges; P100 protects against mist/aerosols during transfer.
Eye/Face Chemical Goggles Indirect Vent (ANSI Z87.1+)Safety glasses are insufficient due to the splash/irritation risk to mucous membranes.
Body Lab Coat + Apron Tyvek® or Butyl Rubber ApronStandard cotton lab coats absorb anilines, holding the toxin against the skin.

Technical Deep-Dive: The Glove Integrity Protocol

As scientists, we must understand the causality of our safety choices. Standard laboratory nitrile gloves are not impervious to aromatic amines.

The Permeation Mechanism

Aromatic amines act as swelling agents for nitrile butadiene rubber.

  • Adsorption: The chemical wets the glove surface.

  • Diffusion: this compound solvates into the polymer matrix.

  • Desorption: The chemical exits onto the skin, often without visible degradation of the glove.

The "Double-Glove" Fallacy: Doubling standard nitrile gloves (4 mil) only increases breakthrough time marginally (from ~15 mins to ~35 mins). For synthesis or large-scale transfer, you must use Laminate (EVOH/PE) liners.

Self-Validating Glove Protocol

Before donning Silver Shield/Laminate gloves:

  • Inflation Test: Trap air inside the glove and roll the cuff. If the glove deflates, the barrier is compromised.[5] Discard immediately.

  • Visual Check: Inspect for delamination or stress whitening.

Operational Workflow: The "Closed-Loop" Transfer

To minimize exposure, we utilize a gravity-fed or pump-driven transfer method rather than open pouring.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, prioritizing engineering controls over PPE alone.

G Start Task Assessment PPEVerify Verify PPE: Laminate Gloves + Goggles Start->PPEVerify VolumeCheck Volume > 100mL? Syringe Syringe Transfer (Needle Lock) VolumeCheck->Syringe No ClosedSystem Cannula / Schlenk Line Transfer VolumeCheck->ClosedSystem Yes FumeHood Fume Hood (Sash @ 18 inches) Syringe->FumeHood Quench Acidic Quench (pH < 3) FumeHood->Quench ArgonPurge Positive Pressure (Argon/Nitrogen) ClosedSystem->ArgonPurge ArgonPurge->Quench PPEVerify->VolumeCheck Waste Halogen-Free Organic Waste Quench->Waste

Figure 1: Decision logic for minimizing aerosolization during this compound transfer.

Emergency Response & Disposal

Scenario A: Skin Exposure[3][4][6][7][8]
  • Immediate Action: Do not use alcohol or organic solvents to wipe the skin; this increases absorption.

  • Protocol: Wash with copious amounts of soap and tepid water for 15 minutes.

  • Medical: Alert medical services immediately. Request observation for Methemoglobinemia.

Scenario B: Spills
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full-face respirator (OV cartridge) and Silver Shield gloves.

  • Absorb: Use vermiculite or sand.[6] Do not use sawdust (combustible reaction risk).

  • Neutralize: Wipe surfaces with a dilute acetic acid solution (5%) to convert residual amine to the less volatile salt form.

Disposal (RCRA Considerations)
  • Segregation: Never mix aniline waste with oxidizing agents (Nitric acid, Peroxides) or acid chlorides.

  • Stream: Dispose of as "Hazardous Waste - Toxic/Irritant."

  • Container: High-density polyethylene (HDPE) or glass.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22030, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[7] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. (Analogous hazard data for aromatic amines). Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.